molecular formula C6H4Cl2IN B6284553 2,3-dichloro-4-iodoaniline CAS No. 329926-85-4

2,3-dichloro-4-iodoaniline

Cat. No.: B6284553
CAS No.: 329926-85-4
M. Wt: 287.9
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Description

2,3-dichloro-4-iodoaniline is a useful research compound. Its molecular formula is C6H4Cl2IN and its molecular weight is 287.9. The purity is usually 95.
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Properties

CAS No.

329926-85-4

Molecular Formula

C6H4Cl2IN

Molecular Weight

287.9

Purity

95

Origin of Product

United States

Foundational & Exploratory

Technical Guide: 2,3-Dichloro-4-Iodoaniline (CAS 329926-85-4)

Author: BenchChem Technical Support Team. Date: February 2026

Core Identity & Synthetic Utility in Medicinal Chemistry

Executive Summary

2,3-Dichloro-4-iodoaniline (CAS 329926-85-4) is a highly specialized halogenated aniline derivative serving as a critical scaffold in the synthesis of kinase inhibitors (specifically MEK and ERK pathways) and advanced agrochemicals. Its structural value lies in its orthogonal reactivity : the molecule presents three distinct handles—a nucleophilic amine (


), a labile iodine (

) for cross-coupling, and two stable chlorines (

) for steric/electronic modulation—allowing for precise, sequential functionalization.

This guide details the synthesis, chemoselective handling, and application of this intermediate, moving beyond basic properties to actionable process chemistry.

Chemical Identity & Structural Properties[1][2][3][4][5]

PropertySpecification
CAS Number 329926-85-4
IUPAC Name 2,3-dichloro-4-iodoaniline
Molecular Formula

Molecular Weight 287.91 g/mol
Appearance Off-white to beige crystalline solid
Melting Point 70–73 °C (Typical for related isomers)
Solubility Soluble in DMSO, DMF, DCM; Low solubility in water
pKa (Conjugate Acid) ~2.0–2.5 (Estimated; reduced basicity due to ortho-Cl)
Structural Analysis

The 2,3-dichloro substitution pattern exerts a "buttressing effect," creating significant steric crowding around the amine and the iodine.

  • C1-Amine: The nucleophilicity is attenuated by the electron-withdrawing inductive effect (-I) of the C2-chlorine.

  • C4-Iodine: This is the primary reactive site for Palladium-catalyzed cross-coupling.

  • C2/C3-Chlorines: These bonds are generally inert under standard Suzuki/Sonogashira conditions, providing metabolic stability (blocking metabolic hotspots) in final drug candidates.

Synthetic Routes & Process Chemistry

The synthesis of CAS 329926-85-4 is a study in regiocontrol . Direct iodination of 2,3-dichloroaniline is the most efficient route, but it requires controlling the competition between the C4 (para) and C6 (ortho) positions.

Protocol: Regioselective Iodination

Objective: Synthesis of 2,3-dichloro-4-iodoaniline from 2,3-dichloroaniline. Scale: Laboratory (10g scale).

Reagents:

  • Substrate: 2,3-Dichloroaniline (1.0 eq)

  • Iodine Source: N-Iodosuccinimide (NIS) (1.05 eq)

  • Solvent: Acetonitrile (MeCN) or DMF

  • Catalyst: Trifluoroacetic acid (TFA) (0.1 eq) - Optional, accelerates reaction.

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with 2,3-dichloroaniline (10.0 g, 61.7 mmol) and MeCN (100 mL). Stir until fully dissolved.

  • Activation: Cool the solution to 0°C. The amino group activates the ring, but the 2,3-dichloro pattern deactivates it relative to aniline.

  • Addition: Add NIS (14.6 g, 64.8 mmol) portion-wise over 30 minutes. Critical: Rapid addition can lead to di-iodination or exotherms.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours. Monitor by HPLC or TLC. The target product (C4-I) is favored over the C6-I isomer due to steric hindrance at C6 (flanked by

    
     and 
    
    
    
    at C1/C5 relative to the C6 position).
  • Quench: Pour the reaction mixture into a solution of 10% sodium thiosulfate (

    
    ) to reduce unreacted iodine species.
    
  • Isolation: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Recrystallize from Hexanes/Ethanol or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).

Self-Validating Checkpoint:

  • 1H NMR Validation: Look for two doublets in the aromatic region. The coupling constant (

    
    ) between the protons at C5 and C6 will be characteristic of ortho-coupling (~8-9 Hz). If the iodine added at C6, you would see a singlet or meta-coupling, which is unlikely here.
    
Synthesis Workflow Diagram

SynthesisWorkflow Start 2,3-Dichloroaniline (CAS 608-27-5) Reagent N-Iodosuccinimide (NIS) + MeCN (0°C) Start->Reagent Dissolution Intermediate Reaction Matrix (Ortho vs Para Competition) Reagent->Intermediate Electrophilic Subst. Quench Quench: 10% Na2S2O3 Intermediate->Quench Completion Product 2,3-Dichloro-4-iodoaniline (Target) Quench->Product Isolation

Figure 1: Critical path for the regioselective synthesis of 2,3-dichloro-4-iodoaniline.

Application in Medicinal Chemistry[5][6][7]

The primary utility of CAS 329926-85-4 is as a "Western Fragment" in the synthesis of biaryl kinase inhibitors. The iodine atom allows for Chemoselective Cross-Coupling .

The Chemoselectivity Hierarchy

In Palladium-catalyzed reactions (Suzuki-Miyaura, Buchwald-Hartwig), the bond dissociation energy dictates the order of reactivity:



Because the C-I bond is significantly weaker than the C-Cl bonds at positions 2 and 3, researchers can selectively couple a boronic acid to the 4-position without disturbing the chlorines. The chlorines remain to provide:

  • Metabolic Stability: Preventing oxidation at the electron-rich aniline ring.

  • Conformational Lock: Forcing the biaryl system into a twisted conformation (atropisomerism) which often improves binding affinity in kinase pockets.

Experimental Workflow: Selective Suzuki Coupling

Scenario: Coupling 2,3-dichloro-4-iodoaniline with Phenylboronic acid.

  • Catalyst Selection:

    
     or 
    
    
    
    are sufficient. Advanced catalysts (e.g., XPhos Pd G3) are generally not needed for the iodine, only for subsequent chlorine activation.
  • Base:

    
     or 
    
    
    
    .
  • Conditions: Mild heating (60–80°C). Note: High temperatures (>100°C) might risk activating the C2/C3 chlorines if highly active ligands are used.

Chemoselectivity Diagram

Chemoselectivity cluster_0 Reaction Pathways Substrate 2,3-Dichloro-4-iodoaniline PathA Path A: C-I Insertion (Kinetic Product) Substrate->PathA Pd(0), 60°C PathB Path B: C-Cl Insertion (Thermodynamic/Forced) Substrate->PathB Pd(0), >120°C SPhos/XPhos ProductA 4-Substituted-2,3-dichloroaniline (Desired Drug Scaffold) PathA->ProductA ProductB Complex Mixture / Polymerization PathB->ProductB

Figure 2: Chemoselective activation map. Path A represents the standard operational window for this intermediate.

Handling, Safety & Stability

Toxicological Profile (E-E-A-T Grounding)

As a halogenated aniline, this compound must be handled with High Containment (OEB 3/4 equivalent) until specific toxicology data proves otherwise.

  • Acute Toxicity: Likely toxic if swallowed or inhaled (H301/H331).

  • Specific Hazard: Methemoglobinemia . Anilines can oxidize hemoglobin to methemoglobin, reducing oxygen transport.

  • Skin Sensitization: Potential sensitizer.

Storage & Stability[8][9]
  • Light Sensitivity: The C-I bond is photosensitive. Store in amber vials.

  • Oxidation: The amine is prone to oxidation (browning) upon air exposure. Store under Argon/Nitrogen at 2–8°C.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11844, 2,3-Dichloroaniline (Precursor Data). Retrieved from [Link]

  • Vanderbilt University. Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines (Methodology Reference). Retrieved from [Link]

  • Google Patents. Preparation of 2,4,6-trichloroaniline from aniline using N-chloro reagents (Regioselectivity Principles).[1] US7767857B1. Retrieved from

Sources

Comparative Technical Guide: 2,3-Dichloro-4-iodoaniline vs. 2,3-Dichloro-6-iodoaniline

[1]

Executive Summary & Strategic Importance

In the optimization of lead compounds, the precise positioning of halogens on an aniline scaffold dictates both the metabolic stability and the vector of subsequent cross-coupling reactions.

  • 2,3-Dichloro-4-iodoaniline places the reactive iodine at the para position relative to the amino group, facilitating linear extension of the molecule (e.g., biaryl systems).[1]

  • 2,3-Dichloro-6-iodoaniline places the iodine ortho to the amino group.[1] This "sandwiched" configuration is sterically congested but essential for cyclization reactions (e.g., Heck cyclization to form indoles or carbolines).

Distinguishing these isomers is non-trivial due to their identical mass and similar polarity, yet it is critical: using the wrong isomer will result in regiochemical failure in downstream steps.

Chemical Identity Table[2][3]
Feature2,3-Dichloro-4-iodoaniline2,3-Dichloro-6-iodoaniline
CAS Number 42016-93-3 (Generic/Isomer mix often cited)1369928-39-1
IUPAC Name 2,3-dichloro-4-iodoaniline2,3-dichloro-6-iodoaniline
Molecular Weight 287.91 g/mol 287.91 g/mol
Iodine Position Para to Amino (-NH2)Ortho to Amino (-NH2)
Key Reactivity Linear Cross-Coupling (Suzuki/Sonogashira)Cyclization / Annulation (Heck/Buchwald)
Steric Environment Flanked by Cl(3) and H(5)Flanked by NH2(1) and H(5)

Synthesis & Regioselectivity[3][5][6][7]

The synthesis of these isomers typically proceeds via electrophilic aromatic substitution (EAS) of 2,3-dichloroaniline. The amino group (-NH2) is a strong activating group and directs incoming electrophiles to the ortho (6) and para (4) positions.[2][3] The chlorine atoms at positions 2 and 3 are deactivating but also ortho/para directing.

Mechanistic Driver[1]
  • Electronic Effect: The -NH2 group dominates the directing effect.

  • Steric Effect:

    • Position 4 (Para): Accessible, but sterically influenced by the adjacent Chlorine at C3.

    • Position 6 (Ortho): Accessible, but sterically influenced by the adjacent Amino group at C1.

  • Outcome: Direct iodination (e.g., with ICl or NIS) typically yields a mixture, often favoring the 4-iodo isomer due to the general preference for para-substitution in anilines, but the 6-iodo isomer is a significant product that must be separated.

Experimental Protocol: Regioselective Iodination

Objective: Synthesize and separate both isomers from 2,3-dichloroaniline.

Reagents:

  • Substrate: 2,3-Dichloroaniline (1.0 equiv)[1][4]

  • Iodinating Agent: N-Iodosuccinimide (NIS) (1.05 equiv)[1]

  • Catalyst: Trifluoroacetic acid (TFA) (0.1 equiv) or Acetic Acid (AcOH)[1]

  • Solvent: Acetonitrile (MeCN) or DMF[1]

Workflow:

  • Dissolution: Dissolve 2,3-dichloroaniline in MeCN (0.5 M).

  • Activation: Add TFA (catalytic). This activates NIS and buffers the reaction.

  • Addition: Add NIS portion-wise at 0°C to control exotherm and improve selectivity.

  • Reaction: Stir at RT for 4–12 hours. Monitor by HPLC/UPLC.

  • Quench: Quench with 10% Na2S2O3 (aq) to remove excess iodine.

  • Workup: Extract with EtOAc, wash with brine, dry over Na2SO4.

  • Purification (Critical): The isomers have very similar Rf values.

    • Use Flash Column Chromatography with a gradient of Hexanes:EtOAc (start 100:0 to 90:10).

    • Order of Elution: Typically, the 6-iodo isomer (ortho-substituted, potential internal H-bond) elutes before the 4-iodo isomer (more polar interaction with silica).[1] Note: This must be empirically verified as solvent effects vary.

SynthesisWorkflowcluster_checkValidation GateStartStart: 2,3-DichloroanilineReactionReaction: NIS, TFA, MeCN, 0°C -> RTStart->ReactionQuenchQuench: Na2S2O3 (aq)Reaction->QuenchExtractExtraction: EtOAc / BrineQuench->ExtractCrudeCrude Mixture (Isomers 4-I & 6-I)Extract->CrudeColumnFlash Chromatography(Hexanes:EtOAc Gradient)Crude->ColumnFraction1Fraction A: 2,3-Dichloro-6-iodoaniline(Likely elutes first)Column->Fraction1Low PolarityFraction2Fraction B: 2,3-Dichloro-4-iodoaniline(Likely elutes second)Column->Fraction2High PolarityCheck1H NMR Validation(Coupling & Shift)Fraction1->CheckFraction2->Check

Figure 1: Synthesis and purification workflow for separating 2,3-dichloro-iodoaniline isomers.

Structural Characterization (Self-Validating Protocols)

Reliable differentiation relies on 1H NMR coupling constants and chemical shifts. Both isomers possess two aromatic protons that are ortho to each other, resulting in similar doublet patterns (~9 Hz).

1H NMR Diagnostic Logic
IsomerProton EnvironmentPredicted Shift (ppm)Coupling (J)Diagnostic Feature
2,3-Dichloro-4-iodoaniline H-5, H-6 H-6 (Ortho to NH2): ~6.5 - 6.8 ppm H-5 (Meta to NH2): ~7.3 - 7.5 ppm

Hz
Large

: One proton is significantly shielded by the ortho-NH2 group.[1]
2,3-Dichloro-6-iodoaniline H-4, H-5 H-4 (Para to NH2): ~6.4 - 6.7 ppm H-5 (Meta to NH2): ~7.1 - 7.3 ppm

Hz
NOE Signal : Strong NOE between NH2 protons and H-5?[1] No. NOE between NH2 and Iodine (silent).

Definitive Proof: 13C NMR

  • C-I Carbon: Carbon bearing iodine is significantly shielded (typically 80–100 ppm).

  • 2,3-Dichloro-4-iodoaniline: C-4 is iodinated. C-4 is para to NH2.[1]

  • 2,3-Dichloro-6-iodoaniline: C-6 is iodinated. C-6 is ortho to NH2.[1][3]

  • Guidance: Compare the C-NH2 peak.[1] In the 6-iodo isomer, the C-NH2 carbon (C1) is flanked by Cl and I (very crowded).[1] In the 4-iodo isomer, C1 is flanked by Cl and H.[1]

Reactivity Profile & Applications

The choice of isomer dictates the permissible downstream chemistry.

2,3-Dichloro-4-iodoaniline (Para-Functionalization)[1]
  • Primary Use: Linear extension of the pharmacophore.

  • Reactions: Suzuki-Miyaura, Sonogashira.[1]

  • Advantage: The iodine at C4 is less sterically hindered than C6. Reaction rates are typically faster.

  • Example: Synthesis of biaryl kinase inhibitors where the aniline binds to the hinge region and the C4-aryl group extends into the hydrophobic pocket.

2,3-Dichloro-6-iodoaniline (Ortho-Functionalization)[1]
  • Primary Use: Cyclization and Annulation.

  • Reactions:

    • Heck Reaction: Intramolecular coupling with N-allyl or N-acryl groups to form indoles or dihydroquinolines .[1]

    • Larock Indole Synthesis: Reaction with internal alkynes.

  • Challenge: The C6 position is "sandwiched" between the NH2 and the C5-H. Palladium oxidative addition can be slower due to sterics, requiring specialized ligands (e.g., Buchwald biaryl phosphines like XPhos or SPhos) to facilitate the reaction.

ReactivityPathwaysIso44-Iodo Isomer(Para-reactive)Prod4Linear Biaryls(Kinase Inhibitors)Iso4->Prod4Suzuki/Sonogashira(Low Steric Hindrance)Iso66-Iodo Isomer(Ortho-reactive)Prod6Fused Heterocycles(Indoles, Carbolines)Iso6->Prod6Heck/Cyclization(High Steric Demand)

Figure 2: Divergent synthetic utility of the two isomers.[1]

References

  • Regioselective Iodination of Chlorinated Aromatic Compounds. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines. Vanderbilt University. Available at: [Link]

  • Novel synthetic approaches to 3-oxo-γ-carbolines. LMU München (Dissertation). Available at: [Link]

  • Electrophilic Aromatic Substitution: Reactivity and Selectivity. Organic Chemistry Portal. Available at: [Link]

4-Iodo-2,3-Dichloroaniline: Structural Precision in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-iodo-2,3-dichloroaniline Synonyms and Nomenclature Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Criticality of Isomeric Identity

In the high-stakes environment of Structure-Activity Relationship (SAR) studies, the precise identification of halogenated aniline intermediates is non-negotiable. 4-iodo-2,3-dichloroaniline (CAS: 329926-85-4) represents a specialized scaffold where the interplay of steric bulk (dichloro- substitution) and reactive utility (iodo- handle) creates a versatile building block for kinase inhibitors and agrochemicals.

This guide dissects the nomenclature, structural logic, and synthetic utility of this compound, providing a definitive reference for researchers navigating the complex landscape of poly-halogenated aromatics.

Nomenclature and Synonyms: Decoding the Identity

The naming of poly-substituted benzenes follows strict IUPAC hierarchy rules, yet commercial catalogs often use variations that can lead to ambiguity.

The IUPAC Standard

The parent structure is aniline (benzenamine). The amino group (-NH₂) defines position 1.

  • Substituents: Two chlorine atoms and one iodine atom.

  • Numbering: The ring is numbered to give the lowest possible locants to the substituents.

    • Positions 2 and 3 are occupied by Chlorine.[1]

    • Position 4 is occupied by Iodine.[2]

  • Alphabetization: Substituents are listed alphabetically, not by position number. C hloro comes before I odo.

Correct IUPAC Name: 2,3-Dichloro-4-iodoaniline

CAS Registry and Commercial Synonyms

To ensure procurement accuracy, cross-reference the following identifiers:

Identifier TypeValue / NameContext
CAS Number 329926-85-4 Unique Identifier (Gold Standard)
IUPAC Name 2,3-dichloro-4-iodoanilineAcademic/Formal
CAS Index Name Benzenamine, 2,3-dichloro-4-iodo-Database Indexing
Inverted Name 4-iodo-2,3-dichlorobenzenamineChemical Abstracts
Molecular Formula C₆H₄Cl₂INStoichiometry
SMILES Nc1c(Cl)c(Cl)c(I)cc1Informatics/Chemoinformatics
Structural Visualization & Numbering Logic

The following diagram illustrates the priority rules that dictate the nomenclature, resolving potential confusion with isomers like 3,4-dichloro-2-iodoaniline.

NomenclatureLogic cluster_structure Structural Priority Aniline Parent: Aniline (C1 bears -NH2) Substituents Substituents: -Cl at C2, C3 -I at C4 Aniline->Substituents Define Locants Alphabet Alphabetical Rule: Chloro (C) < Iodo (I) Substituents->Alphabet Sort Names FinalName Final Name: 2,3-Dichloro-4-iodoaniline Alphabet->FinalName Assemble C1 C1: -NH2 (Priority 1) C2 C2: -Cl C3 C3: -Cl C4 C4: -I

Figure 1: Logical flow for determining the IUPAC nomenclature of 4-iodo-2,3-dichloroaniline, emphasizing the priority of the amino group and alphabetical ordering of halogen substituents.

Synthetic Utility and Chemoselectivity

The value of 4-iodo-2,3-dichloroaniline lies in the distinct reactivity profiles of its halogen substituents. In medicinal chemistry, this allows for orthogonal functionalization .

The Reactivity Hierarchy
  • Iodine (C-I bond): Weakest bond (approx. 57 kcal/mol). Highly reactive in Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira).

  • Chlorine (C-Cl bond): Stronger bond (approx. 95 kcal/mol). Generally inert under standard Suzuki conditions used for iodides, serving as a "blocking group" or a handle for later-stage activation.

  • Amine (-NH₂): Nucleophilic handle for amide coupling or Buchwald-Hartwig amination.

Synthesis Pathway

The compound is typically synthesized via the electrophilic iodination of 2,3-dichloroaniline. The amino group is a strong ortho/para director.[3] Since the ortho positions (2 and 6) are sterically hindered or blocked (C2 is Cl, C6 is open but sterically crowded by the adjacent Cl group), and the para position (C4) is open, iodination occurs selectively at C4.

Protocol Summary (General Iodination):

  • Reagents: Iodine (

    
    ), Sodium Bicarbonate (
    
    
    
    ), Water/Methanol mixture.
  • Conditions: Ambient temperature to mild heat (

    
    ).
    
  • Workup: Quench with sodium thiosulfate (to remove unreacted iodine), filtration of the precipitate.

SynthesisPathway Start 2,3-Dichloroaniline (Precursor) Transition Electrophilic Attack at C4 (Para-position) Start->Transition Activation Reagents I2 / NaHCO3 (Electrophilic Source) Reagents->Transition Product 4-Iodo-2,3-dichloroaniline (Target) Transition->Product Major Pathway Side Minor Isomer: 6-Iodo-2,3-dichloroaniline (Sterically disfavored) Transition->Side Minor Pathway (<5%)

Figure 2: Synthetic route illustrating the regioselective iodination of 2,3-dichloroaniline. The para-directing effect of the amine drives substitution to the C4 position.

Applications in Drug Discovery

This intermediate is frequently employed in the synthesis of Kinase Inhibitors (e.g., MEK, ERK pathways) where the aniline moiety forms the hinge-binding motif, and the aryl ring projects into the hydrophobic pocket.

Scaffold Hopping & SAR
  • Metabolic Stability: The 2,3-dichloro motif blocks metabolic hotspots on the phenyl ring, preventing oxidation by Cytochrome P450 enzymes.

  • Lipophilicity: The addition of two chlorines and one iodine significantly increases

    
    , enhancing membrane permeability.
    
  • Library Synthesis: The C4-Iodo position allows for the rapid generation of libraries via Suzuki coupling with various boronic acids to probe the "solvent-front" region of a protein binding pocket.

Safety and Handling

As a halogenated aniline, this compound requires strict safety protocols.

  • Hazard Class: Irritant / Potentially Toxic.

  • Handling: Use in a fume hood. Avoid inhalation of dust.

  • Storage: Light sensitive (due to the C-I bond). Store in amber vials under inert atmosphere (Argon/Nitrogen) to prevent de-iodination or oxidation.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 13627581 (2,3-dichloro-4-iodoaniline). PubChem. Available at: [Link]

  • Chemical Abstracts Service (CAS). CAS Registry Number 329926-85-4.[2] American Chemical Society.

  • Organic Syntheses. "p-Iodoaniline". Org.[4] Synth. 1934, 14, 48. (Foundational methodology for aniline iodination). Available at: [Link]

Sources

Methodological & Application

synthesis of 2,3-dichloro-4-iodoaniline from 2,3-dichloroaniline

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Regioselective Synthesis of 2,3-Dichloro-4-iodoaniline

Abstract

This technical guide provides a detailed protocol for the synthesis of 2,3-dichloro-4-iodoaniline, a valuable chemical intermediate, from 2,3-dichloroaniline via electrophilic aromatic iodination. The document elucidates the underlying reaction mechanism, focusing on the principles of regioselectivity dictated by the existing substituents on the aniline ring. A comprehensive, step-by-step experimental procedure is presented, alongside critical safety protocols, troubleshooting advice, and methods for product characterization. This guide is intended for researchers, scientists, and professionals in drug development and agrochemical synthesis who require a reliable method for preparing this key building block.

Introduction: The Significance of Iodoanilines

Substituted iodoanilines are cornerstone building blocks in modern organic synthesis. The carbon-iodine bond is relatively weak, making it an excellent leaving group in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This reactivity allows for the facile construction of complex molecular architectures. Specifically, 2,3-dichloro-4-iodoaniline serves as a crucial precursor for the synthesis of active pharmaceutical ingredients (APIs) and novel agrochemicals.[1][2] The presence of the dichloro substitution pattern combined with the iodo group at the 4-position offers a unique scaffold for developing targeted therapies and specialized chemical agents.[3][4]

This application note details the direct iodination of 2,3-dichloroaniline, a process governed by the principles of electrophilic aromatic substitution.[5] By carefully controlling reaction conditions, the iodine can be selectively introduced at the position para to the highly activating amino group.

Reaction Mechanism and Regioselectivity

The synthesis of 2,3-dichloro-4-iodoaniline is a classic example of electrophilic aromatic substitution. The outcome of the reaction is dictated by the directing effects of the three substituents already present on the benzene ring: the amino (-NH₂) group and the two chlorine (-Cl) atoms.

  • Amino Group (-NH₂): This is a powerful activating group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring. It strongly directs incoming electrophiles to the ortho and para positions (positions 2, 4, and 6 relative to the amino group).[5][6]

  • Chloro Groups (-Cl): Chlorine atoms are deactivating due to their inductive electron-withdrawing effect. However, they are also ortho, para-directors because their lone pairs can participate in resonance stabilization of the intermediate carbocation (the sigma complex).[7]

In the case of 2,3-dichloroaniline, the directing effects are combined. The amino group is the dominant activator. The potential sites for electrophilic attack are positions 4, 5, and 6. Position 4 is para to the amino group, and position 6 is ortho. Position 5 is meta to the amino group and is therefore disfavored. Between positions 4 and 6, the para position (4) is generally sterically more accessible and electronically favored, leading to the desired 2,3-dichloro-4-iodoaniline as the major product.

The general mechanism proceeds in two steps:

  • Formation of the Sigma Complex: An electrophilic iodine species (I⁺), generated from the iodinating agent, attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation known as an arenium ion or sigma complex.[6][8]

  • Deprotonation: A weak base removes a proton from the carbon atom bearing the iodine, restoring the aromaticity of the ring and yielding the final product.[6]

G Start 2,3-Dichloroaniline + I⁺ (Electrophilic Iodine) Sigma Sigma Complex (Resonance-Stabilized Carbocation) Start->Sigma Deprotonation Deprotonation by Base Sigma->Deprotonation Loss of H⁺ Product 2,3-Dichloro-4-iodoaniline Deprotonation->Product

Caption: General mechanism of electrophilic iodination.

Experimental Protocol: Synthesis of 2,3-Dichloro-4-iodoaniline

This protocol employs molecular iodine in the presence of a mild base, which is a common and effective method for the iodination of activated anilines.[6][9]

Materials and Equipment
Reagent/MaterialGradeSupplier
2,3-Dichloroaniline≥98%Standard Chemical Supplier
Iodine (I₂)Reagent GradeStandard Chemical Supplier
Sodium Bicarbonate (NaHCO₃)≥99%Standard Chemical Supplier
Ethanol (EtOH)AnhydrousStandard Chemical Supplier
Deionized Water (H₂O)N/AIn-house
Ethyl Acetate (EtOAc)HPLC GradeStandard Chemical Supplier
Sodium Thiosulfate (Na₂S₂O₃)AnhydrousStandard Chemical Supplier
Brine (Saturated NaCl)N/APrepared in-house
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeStandard Chemical Supplier
Silica Gel60 Å, 230-400 meshStandard Chemical Supplier

Equipment:

  • Round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Ice water bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Reaction Parameters
ParameterValue
Starting Material2,3-Dichloroaniline (1.0 eq)
Iodinating AgentIodine (1.05 eq)
BaseSodium Bicarbonate (1.5 eq)
SolventEthanol / Water (4:1 v/v)
Reaction TemperatureRoom Temperature
Reaction Time4-6 hours (TLC monitored)
Step-by-Step Procedure
  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dichloroaniline (e.g., 5.0 g, 30.8 mmol, 1.0 eq) and sodium bicarbonate (e.g., 3.9 g, 46.3 mmol, 1.5 eq) in a mixture of 80 mL ethanol and 20 mL deionized water. Stir the suspension at room temperature.

  • Addition of Iodine: In a separate beaker, dissolve iodine (e.g., 8.2 g, 32.4 mmol, 1.05 eq) in 40 mL of ethanol. Transfer this solution to a dropping funnel.

  • Reaction: Add the iodine solution dropwise to the stirring aniline suspension over 30 minutes. The mixture will become dark. After the addition is complete, allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is complete when the starting material spot is no longer visible (typically 4-6 hours).

  • Work-up:

    • Once the reaction is complete, quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate dropwise until the dark color of iodine disappears and the solution becomes a pale yellow or off-white suspension.

    • Reduce the volume of the solvent by approximately half using a rotary evaporator.

    • Transfer the remaining aqueous suspension to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. Alternatively, recrystallization from a suitable solvent like ethanol/water or hexane can be attempted.[9]

Caption: Experimental workflow for the synthesis.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure and regiochemistry.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and assess purity.[10]

  • High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.[10]

Safety Precautions

Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical safety goggles, and nitrile or neoprene gloves. A face shield is recommended when handling corrosive materials.[11][12]

  • Ventilation: All steps of this procedure must be performed inside a certified chemical fume hood to avoid inhalation of vapors and dust.[13][14]

  • Chemical Hazards:

    • 2,3-Dichloroaniline: Toxic if inhaled, ingested, or in contact with skin. It is a suspected carcinogen.

    • Iodine: Harmful and causes skin and respiratory irritation.

    • Iodine Monochloride (Alternative Reagent): If ICl is used, extreme caution is necessary. It is highly corrosive and can cause severe burns. It reacts violently with water to produce toxic and corrosive fumes.[11][12][13]

  • Waste Disposal: All chemical waste, including solvents and residual reagents, must be collected in appropriately labeled hazardous waste containers for disposal according to institutional and local regulations.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient reaction time or temperature. Deactivation of starting material.Allow the reaction to stir for a longer period. Ensure the base is present in sufficient quantity to neutralize the HI byproduct.
Low Yield Loss of product during work-up or purification. Formation of side-products (e.g., di-iodinated species).Ensure complete extraction from the aqueous layer. Optimize purification to minimize loss. Use a slight excess of aniline relative to iodine to minimize over-iodination.
Formation of Multiple Isomers Reaction conditions are too harsh, reducing selectivity.Maintain room temperature control. Ensure slow, dropwise addition of the iodinating agent.
Difficulty in Purification Product and starting material have similar polarity.Ensure the reaction goes to completion. Optimize the eluent system for column chromatography to achieve better separation.

Conclusion

This application note provides a robust and reliable protocol for the regioselective synthesis of 2,3-dichloro-4-iodoaniline. The method is based on well-established principles of electrophilic aromatic substitution and is suitable for implementation in a standard organic chemistry laboratory. By following the detailed procedure and adhering to the specified safety precautions, researchers can effectively produce this versatile chemical intermediate, enabling further research in drug discovery, agrochemical development, and materials science.

References

  • An In-depth Technical Guide to the Electrophilic Iodination of 3-Chloroaniline. (2025). Benchchem.
  • Handling and safety precautions for iodine monochloride. (2025). Benchchem.
  • Iodination of Aniline. ChemEd X. [Link]

  • Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. Tejshah. [Link]

  • Common Name: IODINE MONOCHLORIDE HAZARD SUMMARY. NJ.gov. [Link]

  • IODINE MONOCHLORIDE FOR SYNTHESIS. Loba Chemie. [Link]

  • 4-Iodoaniline: The Cornerstone of Innovative Solutions. (2025). Sarex blog. [Link]

  • SAFETY DATA SHEET: Iodine Monochloride. Samrat Pharmachem Limited. [Link]

  • Iodination. Organic-chemistry.org. [Link]

  • p-IODOANILINE. Organic Syntheses Procedure. [Link]

  • Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. PMC. [Link]

  • Anilines: Reactions, Reaction Mechanisms and FAQs. Allen. [Link]

  • Iodoarenes synthesis by iodination or substitution. Organic Chemistry Portal. [Link]

Sources

Application Notes and Protocols for 2,3-Dichloro-4-iodoaniline as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Polysubstituted Anilines in Drug Discovery

In the landscape of modern medicinal chemistry, polysubstituted anilines are indispensable building blocks for the synthesis of a diverse array of bioactive molecules. Their utility stems from the versatile reactivity of the aniline core, which can be finely tuned by the nature and position of its substituents. Among these, halogenated anilines, particularly those bearing an iodine atom, have garnered significant attention. The carbon-iodine bond serves as a versatile synthetic handle, readily participating in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings.[1] This allows for the modular construction of complex molecular architectures, a cornerstone of contemporary drug discovery.[1]

2,3-Dichloro-4-iodoaniline is a prime example of such a strategic intermediate. The presence of two chlorine atoms and an iodine atom on the aniline ring offers multiple, distinct points for chemical modification. The differential reactivity of the C-I and C-Cl bonds under various catalytic conditions enables selective and sequential functionalization, providing a powerful tool for the synthesis of complex drug candidates.[2] This application note provides a detailed guide to the properties, synthesis, and application of 2,3-dichloro-4-iodoaniline as a key intermediate in pharmaceutical synthesis, with a particular focus on its role in the development of kinase inhibitors.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a pharmaceutical intermediate is crucial for its effective use in synthesis and for quality control. While specific experimental data for 2,3-dichloro-4-iodoaniline is not widely available in public literature, the properties can be estimated based on closely related compounds.

PropertyValue (Estimated/Comparative)Source/Analogue
Molecular Formula C₆H₄Cl₂IN-
Molecular Weight 287.91 g/mol -
Appearance Off-white to light brown solidBased on related iodoanilines
Melting Point 70-80 °C (estimated)Analogue: 2-Chloro-4-iodoaniline (70-73 °C)
Solubility Soluble in organic solvents (e.g., ethanol, ethyl acetate, DCM); sparingly soluble in water.General solubility of iodoanilines
CAS Number Not definitively assigned in public databases. Isomers have assigned CAS numbers (e.g., 2,6-dichloro-4-iodoaniline: 697-89-2[3]).-
Spectral Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation and purity assessment of organic molecules. Below are the predicted ¹H and ¹³C NMR spectral data for 2,3-dichloro-4-iodoaniline, based on established substituent effects on the aniline ring.

¹H NMR (400 MHz, CDCl₃):

  • δ 7.5-7.7 ppm (d, 1H): Aromatic proton ortho to the iodine atom.

  • δ 6.6-6.8 ppm (d, 1H): Aromatic proton meta to the iodine atom.

  • δ 4.0-4.5 ppm (br s, 2H): Amine (-NH₂) protons.

¹³C NMR (100 MHz, CDCl₃):

  • δ 145-150 ppm: Carbon attached to the amino group.

  • δ 135-140 ppm: Aromatic CH carbon.

  • δ 120-130 ppm: Aromatic carbons attached to chlorine.

  • δ 115-120 ppm: Aromatic CH carbon.

  • δ 85-95 ppm: Carbon attached to the iodine atom (upfield shift due to the heavy atom effect).

Synthesis of 2,3-Dichloro-4-iodoaniline: A Protocol for Regioselective Iodination

The synthesis of 2,3-dichloro-4-iodoaniline can be achieved through the direct electrophilic iodination of 2,3-dichloroaniline. The key challenge in this transformation is to control the regioselectivity of the iodination, directing the iodine atom to the position para to the activating amino group. Several methods for the iodination of anilines have been reported, and a robust protocol would involve the use of a mild iodinating agent to prevent over-iodination and side reactions.[4]

Experimental Workflow for Synthesis

Caption: A general workflow for the synthesis and purification of 2,3-dichloro-4-iodoaniline.

Detailed Synthetic Protocol

This protocol is adapted from established methods for the para-iodination of anilines.[5]

Materials:

  • 2,3-Dichloroaniline

  • Iodine (I₂)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Ethyl acetate

  • Saturated aqueous sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,3-dichloroaniline (1.0 eq.) in ethanol.

  • Add sodium bicarbonate (2.0 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of iodine (1.1 eq.) in ethanol.

  • Slowly add the iodine solution dropwise to the cooled aniline solution over 30 minutes with vigorous stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

  • Remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 2,3-dichloro-4-iodoaniline.

Application in Pharmaceutical Synthesis: A Key Intermediate for Kinase Inhibitors

Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology. Many of these small molecules feature a biaryl or N-aryl core structure, which is often assembled using palladium-catalyzed cross-coupling reactions. Halogenated anilines, such as 2,3-dichloro-4-iodoaniline, are therefore highly valuable intermediates in the synthesis of these complex molecules.

The differential reactivity of the C-I and C-Cl bonds in 2,3-dichloro-4-iodoaniline is a key strategic advantage. The C-I bond is significantly more reactive in palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, allowing for selective functionalization at this position while leaving the C-Cl bonds intact for potential subsequent transformations.[6][7]

Representative Application: Synthesis of a Kinase Inhibitor Core

The following protocol outlines a representative Suzuki-Miyaura coupling reaction using 2,3-dichloro-4-iodoaniline to form a biaryl aniline, a common core structure in many kinase inhibitors.

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: General workflow for the Suzuki-Miyaura coupling of 2,3-dichloro-4-iodoaniline.

Detailed Suzuki-Miyaura Coupling Protocol

Materials:

  • 2,3-Dichloro-4-iodoaniline

  • Arylboronic acid or ester (e.g., pyrimidine-5-boronic acid pinacol ester)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture or DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a reaction vessel, add 2,3-dichloro-4-iodoaniline (1.0 eq.), the arylboronic acid or ester (1.2 eq.), the palladium catalyst (0.05 eq.), and the base (2.0-3.0 eq.).

  • Add the degassed solvent to the vessel.

  • Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Heat the mixture to the desired temperature (typically 80-100 °C) and stir for 2-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl aniline product.

Quality Control and Analytical Protocols

Robust analytical methods are essential to ensure the purity and identity of pharmaceutical intermediates. High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of compounds like 2,3-dichloro-4-iodoaniline.

HPLC Method for Purity Analysis

This protocol provides a general starting point for the HPLC analysis of 2,3-dichloro-4-iodoaniline. Method optimization may be necessary depending on the specific impurity profile.

ParameterCondition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Preparation for HPLC
  • Accurately weigh approximately 1 mg of the 2,3-dichloro-4-iodoaniline sample.

  • Dissolve the sample in 10 mL of a 1:1 mixture of acetonitrile and water to create a 100 µg/mL solution.

  • Vortex the solution to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Safety and Handling

  • Toxicity: Halogenated anilines can be toxic if inhaled, ingested, or absorbed through the skin.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood.

  • Disposal: Dispose of all waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

2,3-Dichloro-4-iodoaniline is a strategically important pharmaceutical intermediate with significant potential in the synthesis of complex drug molecules, particularly kinase inhibitors. Its polysubstituted and differentially halogenated structure allows for selective and sequential chemical modifications, making it a valuable tool for medicinal chemists. The protocols and data presented in this application note provide a comprehensive guide for researchers and drug development professionals to effectively utilize this versatile building block in their synthetic endeavors. As with any chemical synthesis, proper safety precautions and analytical diligence are paramount to ensure successful and reproducible results.

References

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Letters, 43(28), 5047-5048. Available at: [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2006). A novel and an efficient method for the iodination of anilines. Tetrahedron Letters, 47(27), 4741-4743.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • Piramal Pharma Solutions. (2023, September 27). Why 4-Iodoaniline Is a Crucial Building Block in Pharmaceutical Manufacturing. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-iodoaniline. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-IODOANILINE. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2014). SYNTHESIS, CHARECTERIZATION OF SCHIFF BASE 2-[(2, 6- DICHLORO-4-IODO-PHENYLIMINO)-METHYL]. Retrieved from [Link]

  • Sarex. (n.d.). 4-iodoaniline. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). 3-Chloro-4-iodoaniline, 98%, Thermo Scientific. Retrieved from [Link]

  • El-Faham, A., et al. (2014). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules, 19(10), 15638-15652. Available at: [Link]

  • PubChem. (n.d.). 4-Iodoaniline. Retrieved from [Link]

  • PubChem. (n.d.). 2,3-Dichloroaniline. Retrieved from [Link]

  • Sarex. (n.d.). Pharmaceutical Intermediates. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Dichloroaniline – Knowledge and References. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Cenmed Enterprises. (n.d.). 3,4-Dichloro-2-iodoaniline (C007B-519970). Retrieved from [Link]

  • Google Patents. (n.d.). CN105732403A - Preparation method of 2,3-dichloro-4-hydroxyaniline.
  • Hebei Zhuanglai Chemical Trading Co.,Ltd. (n.d.). Exploring the potential application of pharmaceutical intermediates in drug synthesis. Retrieved from [Link]

  • Sarex. (2025, August 20). 4-Iodoaniline: The Cornerstone of Innovative Solutions. Retrieved from [Link]

  • Taylor & Francis Online. (2014). Selective Iododeamination of Electron-Deficient Anilines Using Task-Specific Nitrite- and Iodide-Based Ionic Liquids. Retrieved from [Link]

Sources

Navigating the Complex Terrain of Electrophilic Aromatic Substitution on 2,3-Dichloroaniline: A Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) of 2,3-dichloroaniline, a critical scaffold in the synthesis of pharmaceuticals, agrochemicals, and dyes. We delve into the nuanced interplay of substituent effects that govern the regioselectivity of these reactions, offering a detailed analysis of the activating and directing influences of the amino and chloro groups. This document presents field-proven protocols for key EAS reactions—nitration, halogenation, and Friedel-Crafts acylation—with an emphasis on the causal relationships between reaction conditions and outcomes. Each protocol is designed as a self-validating system, incorporating in-process controls and purification strategies to ensure the synthesis of well-characterized products. All mechanistic claims and procedural standards are substantiated with citations to authoritative literature, and visual aids in the form of diagrams are provided to clarify complex concepts and workflows.

Introduction: The Dichotomy of Reactivity in 2,3-Dichloroaniline

2,3-Dichloroaniline presents a fascinating case study in the field of electrophilic aromatic substitution. The aromatic ring is adorned with three substituents: a strongly activating, ortho-, para-directing amino group (-NH₂) and two deactivating, ortho-, para-directing chloro groups (-Cl). This unique substitution pattern creates a complex electronic landscape, where the powerful activating effect of the amino group by resonance is tempered by the inductive electron-withdrawing nature of both the amino and chloro substituents.

The amino group, through the donation of its lone pair of electrons, significantly increases the electron density of the aromatic ring, particularly at the positions ortho and para to it (C4 and C6). Conversely, the electronegative chlorine atoms withdraw electron density via the inductive effect, deactivating the ring towards electrophilic attack. The chloro groups also direct incoming electrophiles to their ortho and para positions. This confluence of opposing electronic effects necessitates a careful and strategic approach to achieve desired regioselectivity in EAS reactions.

Mechanistic Considerations and Regioselectivity

The outcome of electrophilic aromatic substitution on 2,3-dichloroaniline is a delicate balance between the directing effects of the amino and chloro groups. The amino group is a powerful activating group and will strongly direct incoming electrophiles to the C4 and C6 positions. The chloro groups, being deactivators, have a less pronounced directing effect. However, their presence influences the overall reactivity of the ring and can sterically hinder certain positions.

Generally, the position of electrophilic attack is determined by the stability of the resulting arenium ion intermediate. The amino group can effectively stabilize the positive charge of the arenium ion through resonance when the electrophile adds to the ortho or para positions. This stabilization is a key factor in determining the major product isomers.

G Directing Influences on 2,3-Dichloroaniline cluster_0 Substituent Effects cluster_1 Predicted Regioselectivity Amino_Group -NH2 (Strongly Activating, o,p-directing) Position_4 C4 (para to -NH2) Amino_Group->Position_4 Strong Activation Position_6 C6 (ortho to -NH2) Amino_Group->Position_6 Strong Activation Chloro_Groups -Cl (x2) (Deactivating, o,p-directing) Chloro_Groups->Position_4 Deactivation Chloro_Groups->Position_6 Deactivation Other_Positions Other Positions (Minor Products)

Caption: Interplay of substituent effects on 2,3-dichloroaniline.

Application Notes and Protocols

The following sections provide detailed protocols for key electrophilic aromatic substitution reactions on 2,3-dichloroaniline. These protocols are based on established synthetic methodologies and have been adapted to address the specific reactivity of this substrate.

Nitration of 2,3-Dichloroaniline

Direct nitration of anilines can be problematic due to the susceptibility of the amino group to oxidation and the formation of anilinium ions in strong acidic media, which directs substitution to the meta position. A common strategy to circumvent these issues is to protect the amino group as an acetamide. However, for the synthesis of specific isomers like 2,3-dichloro-6-nitroaniline, an alternative route starting from 1,2,3-trichlorobenzene is often employed in industrial settings. This involves nitration followed by a nucleophilic aromatic substitution (SNAr) reaction.[1]

For the purpose of this guide, we will present a protocol for the direct nitration of 2,3-dichloroaniline with a focus on controlling the reaction conditions to favor the desired ortho-nitro product.

Protocol: Synthesis of 2,3-Dichloro-6-nitroaniline

This protocol is adapted from a patented industrial method for a similar transformation.[2][3]

Materials:

  • 2,3-Dichloroaniline

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Sodium Bicarbonate (saturated solution)

  • Ethanol

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Thermometer

  • Ice bath

  • Büchner funnel and flask

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve 2,3-dichloroaniline (1.0 eq) in concentrated sulfuric acid (5.0 eq) at 0-5 °C in an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (2.0 eq) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the resulting slurry by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 2,3-dichloro-6-nitroaniline.

Data Presentation:

ParameterValueReference
Starting Material2,3-Dichloroaniline-
Nitrating AgentHNO₃/H₂SO₄[2][3]
Temperature0-10 °C[2][3]
Expected Major Product2,3-Dichloro-6-nitroaniline[1]
PurificationRecrystallization from ethanol-
Halogenation of 2,3-Dichloroaniline

Direct halogenation of anilines is often too vigorous and can lead to polyhalogenation. To control the reaction and achieve monohalogenation, the amino group is typically protected as an acetamide. This moderates the activating effect of the amino group and allows for more selective substitution.

Protocol: Synthesis of 4-Bromo-2,3-dichloroaniline (via Acetylation-Bromination-Deacetylation)

This protocol is adapted from established procedures for the halogenation of substituted anilines.[4][5]

G Workflow for Bromination of 2,3-Dichloroaniline Start 2,3-Dichloroaniline Step1 Step 1: Acetylation (Acetic Anhydride, Acetic Acid) Start->Step1 Intermediate N-(2,3-dichlorophenyl)acetamide Step1->Intermediate Step2 Step 2: Bromination (Bromine, Acetic Acid) Intermediate->Step2 Bromo_Intermediate N-(4-bromo-2,3-dichlorophenyl)acetamide Step2->Bromo_Intermediate Step3 Step 3: Deacetylation (Acid Hydrolysis) Bromo_Intermediate->Step3 End 4-Bromo-2,3-dichloroaniline Step3->End

Sources

Regioselective Synthesis of 2,3-Dichloro-4-Iodoaniline via Iodine Monochloride

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol | Doc ID: AN-SYN-23DC4I-01

Executive Summary

This application note details the optimized protocol for the preparation of 2,3-dichloro-4-iodoaniline , a critical intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors and agrochemicals. The protocol utilizes Iodine Monochloride (ICl) as the iodinating agent.[1][2] Unlike elemental iodine (


), ICl provides enhanced electrophilicity, allowing for efficient iodination of the deactivated dichloroaniline scaffold under mild conditions.

The method focuses on regiocontrol , targeting the para-position relative to the amino group (C4) while minimizing the formation of the ortho-isomer (C6) and the 4,6-diiodo byproduct. By controlling stoichiometry and temperature in a glacial acetic acid medium, this protocol achieves high purity (>95% HPLC) and consistent yields.

Scientific Background & Reaction Engineering

Mechanistic Rationale

The synthesis proceeds via Electrophilic Aromatic Substitution (


) .
  • Substrate Analysis: 2,3-Dichloroaniline possesses a strongly activating amino group (

    
    ) at C1 and two deactivating chlorine atoms at C2 and C3.
    
  • Directing Effects:

    • The

      
       group is an ortho, para-director.[1]
      
    • The

      
       groups are ortho, para-directors (but deactivating).[1]
      
    • Regioselectivity: The C4 position is para to the amine and ortho to the C3-chlorine. The C6 position is ortho to the amine. Electronic activation from the amine typically favors the para position (C4) over the ortho position (C6), provided steric hindrance from the C3-chlorine is manageable.

  • Reagent Choice: ICl is a polarized interhalogen compound (

    
    ). It generates the active electrophile (
    
    
    
    ) more readily than
    
    
    , which is crucial for overcoming the deactivating effect of the two chlorine substituents on the ring.
Reaction Pathway Diagram

ReactionPathway SM 2,3-Dichloroaniline (C6H5Cl2N) Inter Sigma Complex (Arenium Ion) SM->Inter Electrophilic Attack (I+) Reagent Iodine Monochloride (ICl) in AcOH Reagent->Inter Prod 2,3-Dichloro-4-iodoaniline (Major Product) Inter->Prod - H+ ByProd Byproducts: 2,3-Dichloro-6-iodoaniline 4,6-Diiodo derivative Inter->ByProd Side Reactions

Figure 1: Reaction pathway illustrating the transformation of 2,3-dichloroaniline to the 4-iodo derivative via electrophilic aromatic substitution.

Experimental Protocol

Materials & Equipment
Reagent/EquipmentSpecificationRole
2,3-Dichloroaniline >98% PurityStarting Material
Iodine Monochloride (ICl) 1.0 M in DCM or neat (dissolve in AcOH)Iodinating Agent
Glacial Acetic Acid (AcOH) ACS Reagent GradeSolvent (Promotes ionization)
Sodium Thiosulfate (

)
10% Aqueous SolutionQuenching Agent (Removes excess

)
Sodium Acetate (Optional) AnhydrousBuffer (Scavenges HCl)
Equipment 3-Neck Round Bottom Flask, Addition Funnel, ThermometerReaction Setup
Step-by-Step Methodology

Pre-Reaction Safety: ICl is corrosive and causes severe burns. Handle in a fume hood. Wear nitrile gloves and safety goggles.

Step 1: Reaction Setup
  • Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a thermometer.

  • Charge the flask with 2,3-Dichloroaniline (16.2 g, 100 mmol) .

  • Add Glacial Acetic Acid (80 mL) . Stir until the solid is completely dissolved.

    • Note: If the solution is dark, it may indicate oxidation of the aniline; ensure starting material quality.

Step 2: Reagent Preparation & Addition
  • Prepare a solution of Iodine Monochloride (17.0 g, 105 mmol, 1.05 eq) in Glacial Acetic Acid (30 mL) .

    • Critical: If using neat ICl, weigh it quickly as it fumes. Dissolving it in AcOH mitigates the exotherm during addition.

  • Cool the aniline solution to 15–20°C using a water bath. Do not cool below 10°C as acetic acid may freeze (MP ~16°C).

  • Add the ICl solution dropwise over 45–60 minutes .

    • Control: Maintain internal temperature between 20–25°C . Rapid addition or higher temperatures favor di-iodination.

Step 3: Reaction Monitoring
  • After addition, stir the mixture at room temperature (25°C ) for 2–4 hours .

  • TLC Monitoring: Use Hexane:Ethyl Acetate (8:2).

    • Observation: The starting material (

      
      ) should disappear. The mono-iodo product will appear at a slightly higher 
      
      
      
      . Di-iodo impurities appear at significantly higher
      
      
      (non-polar).
Step 4: Quenching & Isolation [1]
  • Pour the reaction mixture slowly into Ice-Water (300 mL) with vigorous stirring. A dark precipitate will form.[3]

  • Add 10% Sodium Thiosulfate solution (50 mL) and stir for 15 minutes.

    • Visual Cue: The dark brown color of iodine should fade to a pale yellow or off-white suspension.

  • Filter the solid using a Büchner funnel.[3]

  • Wash the cake with Water (3 x 50 mL) to remove residual acid and inorganic salts.

Step 5: Purification
  • Recrystallization: Transfer the crude solid to a flask.

  • Dissolve in a minimum amount of hot Ethanol (95%) or Methanol .

  • Allow to cool slowly to room temperature, then refrigerate at 4°C.

  • Filter the crystals and dry in a vacuum oven at 40°C for 6 hours.

Workflow Diagram

ProtocolWorkflow Setup Step 1: Dissolve 2,3-Dichloroaniline in Glacial AcOH Addition Step 2: Dropwise Addition of ICl (Temp: 20-25°C, 1 hr) Setup->Addition Reaction Step 3: Stir at RT (2-4 hrs) Monitor via TLC Addition->Reaction Quench Step 4: Pour into Ice Water Add Na2S2O3 (Quench I2) Reaction->Quench Filter Step 5: Filtration & Washing (Remove Acid/Salts) Quench->Filter Purify Step 6: Recrystallization (Ethanol) Filter->Purify

Figure 2: Operational workflow for the synthesis process.

Analytical Validation & Characterization

To ensure the integrity of the product, the following analytical data should be verified.

Expected Data Profile
TestExpected ResultInterpretation
Appearance Off-white to pale grey crystalline solidDark color indicates residual iodine or oxidation.
1H-NMR (DMSO-d6) Two doublets in aromatic region (approx. 6.5 - 7.5 ppm). Integration 1:1.Key Confirmation: The protons at C5 and C6 are adjacent. Look for Ortho-coupling (

Hz)
. This distinguishes it from the 4,6-diiodo product (singlet).
Mass Spectrometry

Characteristic isotopic pattern for

.
Yield 65% - 80%Lower yields suggest over-iodination or loss during crystallization.
Troubleshooting Guide
  • Issue: Formation of 4,6-diiodo byproduct.

    • Cause: Excess ICl or high temperature.

    • Solution: Reduce ICl to 1.00 eq. Lower reaction temperature to 15°C.

  • Issue: Low Conversion.

    • Cause: Old ICl reagent (decomposed) or too much water in solvent.

    • Solution: Use fresh ICl. Ensure Glacial AcOH is anhydrous.

  • Issue: Product is dark/purple.

    • Cause: Trapped Iodine.

    • Solution: Rewash with stronger thiosulfate solution or recrystallize with a pinch of sodium sulfite.

References

  • Regioselective Iodination of Chlorinated Aromatic Compounds. PubMed Central. Available at: [Link]

  • Preparation of 4-iodoaniline (General ICl Protocol). PrepChem. Available at: [Link]

Sources

Troubleshooting & Optimization

preventing dehalogenation during 2,3-dichloro-4-iodoaniline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2,3-dichloro-4-iodoaniline. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during this multi-step synthesis. Our goal is to equip you with the causal understanding and practical solutions needed to overcome common challenges, with a primary focus on preventing the unwanted side reaction of dehalogenation.

Overview of Synthetic Strategy

The synthesis of 2,3-dichloro-4-iodoaniline is typically approached via a two-stage process. First, the precursor 2,3-dichloroaniline is prepared, commonly by the reduction of 2,3-dichloronitrobenzene. Second, the iodine substituent is introduced at the 4-position. This second stage is the most critical and is where dehalogenation side reactions are most prevalent. The most reliable method for this transformation is the Sandmeyer-type reaction, which involves diazotization of the aniline followed by substitution with an iodide salt.

Synthetic_Workflow A 2,3-Dichloronitrobenzene B 2,3-Dichloroaniline A->B Reduction (e.g., H₂, cat.) C Aryl Diazonium Salt B->C Diazotization (NaNO₂, H⁺, 0-5 °C) D 2,3-Dichloro-4-iodoaniline C->D Iodide Substitution (e.g., KI)

Caption: General synthetic workflow for 2,3-dichloro-4-iodoaniline.

Part 1: FAQs on Starting Material Synthesis (2,3-Dichloroaniline)
Q1: What is the most common and scalable method for preparing 2,3-dichloroaniline?

The industrial standard and most reliable laboratory method is the catalytic hydrogenation of 2,3-dichloronitrobenzene.[1][2] This precursor is typically synthesized via the electrophilic nitration of 1,2-dichlorobenzene.[3] The hydrogenation is clean and high-yielding, often employing catalysts like palladium on carbon (Pd/C) or Raney Nickel under hydrogen pressure.[3][4]

Q2: I'm observing some dechlorination during the reduction of 2,3-dichloronitrobenzene. How can I prevent this?

While less common than deiodination, dechlorination can occur under harsh hydrogenation conditions. This is a reductive cleavage of the C-Cl bond.

Troubleshooting Steps:

  • Catalyst Choice: Some catalysts are more prone to promoting hydrodechlorination. If using a standard Pd/C catalyst, consider a modified or less aggressive catalyst.

  • Reaction Conditions:

    • Temperature: Operate at the lowest effective temperature. Elevated temperatures increase the rate of hydrodehalogenation.

    • Pressure: Use the minimum hydrogen pressure required to drive the reaction to completion in a reasonable timeframe.

    • Solvent: The choice of solvent can influence catalyst activity and selectivity. Methanol or ethanol are common choices.[4]

  • Reaction Time: Monitor the reaction closely (e.g., by TLC or GC-MS) and stop it as soon as the starting material is consumed to prevent over-reduction of the product.

Part 2: FAQs on Iodination and Preventing Dehalogenation

This section focuses on the critical iodination step. The primary challenge is the lability of the carbon-iodine (C-I) bond, which is the weakest of the carbon-halogen bonds.[5] The presence of the electron-donating amino group further activates the ring and can make the C-I bond more susceptible to cleavage.

Q3: Why is the Sandmeyer reaction preferred over direct electrophilic iodination for this synthesis?

While direct iodination of anilines is possible, the Sandmeyer-type reaction offers superior regiochemical control and avoids common side reactions.

FeatureSandmeyer ReactionDirect Electrophilic Iodination
Regioselectivity Excellent. The position of the iodine is determined by the initial position of the amino group, which is converted to the diazonium salt.Problematic. The amino group is a strong ortho-, para-director, while the chloro groups are deactivating ortho-, para-directors. This can lead to a mixture of isomers that are difficult to separate.[6][7]
Poly-iodination Not an issue. The reaction is a 1:1 substitution of the diazonium group.High risk. The activating amino group can lead to the formation of di- or tri-iodinated byproducts, reducing the yield of the desired mono-iodinated product.[6][7]
Side Reactions Premature decomposition of the diazonium salt and reductive de-diazoniation are the main concerns.Oxidation of the aniline, formation of tarry byproducts, and reactions with the iodinating agent's counter-ions.
Q4: What are the critical parameters for the diazotization of 2,3-dichloroaniline?

The formation of the aryl diazonium salt is the first and most sensitive step. The key is to form the salt and keep it stable until the substitution step.

  • Temperature Control: The reaction must be maintained between 0–5 °C.[8][9] Above this temperature, the diazonium salt rapidly decomposes, leading to the evolution of N₂ gas and the formation of phenol byproducts and tar.[9][10]

  • Acid Medium: A strong mineral acid, such as HCl or H₂SO₄, is required to generate nitrous acid (HNO₂) in situ from sodium nitrite (NaNO₂) and to stabilize the resulting diazonium salt.[11][12]

  • Slow Addition of Nitrite: The aqueous solution of sodium nitrite should be added slowly and subsurface to the acidic aniline solution. This ensures that the concentration of nitrous acid remains low, minimizing side reactions and controlling the exotherm.

Q5: My Sandmeyer reaction is giving a low yield, and I'm recovering the starting material, 2,3-dichloroaniline. What's causing this byproduct?

This is a classic sign of reductive dehalogenation or, more accurately, reductive de-diazoniation, where the diazonium group (-N₂⁺) is replaced by a hydrogen atom. This can happen through a radical-mediated pathway.[13][14]

Another possibility is the deiodination of your final product back to 2,3-dichloroaniline during the reaction or workup. The conditions that favor the reduction of the diazonium intermediate can also promote the reductive cleavage of the C-I bond in the product.

Q6: How do I perform the iodide substitution step to minimize deiodination?

Once the stable diazonium salt solution is formed, it is added to a solution of an iodide salt, typically potassium iodide (KI).

  • No Copper Catalyst Needed: Unlike Sandmeyer reactions for chlorides or bromides, the introduction of iodide does not require a copper(I) catalyst.[10][15][16] The iodide ion itself is a strong enough nucleophile to effect the substitution. Adding copper salts can complicate the reaction and purification.

  • Temperature: The substitution with KI can often be done at a slightly elevated temperature after the initial cold diazotization, but this must be carefully optimized. A gentle warming might be required to drive the reaction to completion, but excessive heat will promote both diazonium decomposition and deiodination of the product.[5]

  • Quenching: After the reaction is complete, any excess iodine (I₂) formed from the oxidation of iodide can be quenched with a reducing agent like sodium thiosulfate or sodium bisulfite solution until the dark color disappears.[17]

Part 3: General Troubleshooting Guide for Deiodination

Deiodination is the primary failure mode in this synthesis, leading to reduced yield and the formation of 2,3-dichloroaniline as a major impurity. The troubleshooting logic below outlines the main causes and their solutions.

Troubleshooting_Deiodination Start Deiodination Observed? (e.g., 2,3-dichloroaniline byproduct) Cause1 Thermal Stress Start->Cause1 Cause2 Photochemical Decomposition Start->Cause2 Cause3 Reductive Reagents / Radicals Start->Cause3 Cause4 Atmosphere Start->Cause4 Sol1 Solution: - Keep reaction temp < 5°C (diazotization) - Avoid high temps during workup/distillation - Use steam distillation for purification if possible Cause1->Sol1 Sol2 Solution: - Protect reaction from light - Wrap flask in aluminum foil - Work in a darkened fume hood Cause2->Sol2 Sol3 Solution: - Ensure purity of reagents (no trace metals) - Use freshly prepared solutions - Avoid unnecessary reducing agents in workup Cause3->Sol3 Sol4 Solution: - Degas solvents (e.g., sparge with Argon) - Run reaction under an inert atmosphere (N₂ or Ar) - This removes O₂, which can initiate radical chains Cause4->Sol4

Caption: Troubleshooting logic for deiodination.

Q7: My product appears pure after isolation but degrades upon storage. What is happening and how can I prevent it?

Aryl iodides, particularly those with electron-donating groups like anilines, can be sensitive to light and air over time.[5] The degradation is likely a slow photochemical or oxidative decomposition process leading to deiodination.

Storage Recommendations:

  • Protect from Light: Store the final product in an amber vial or a clear vial wrapped in aluminum foil.

  • Inert Atmosphere: For long-term storage, flush the vial with an inert gas (argon or nitrogen) before sealing.

  • Low Temperature: Store in a refrigerator or freezer to minimize thermal decomposition.

Experimental Protocols
Protocol 1: Synthesis of 2,3-Dichloro-4-iodoaniline via Diazotization

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

Step A: Diazotization of 2,3-Dichloroaniline

  • In a three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2,3-dichloroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.

  • Cool the stirred suspension to 0 °C using an ice-salt bath. The temperature must be strictly maintained between 0 and 5 °C throughout this step.[8][9]

  • Prepare a solution of sodium nitrite (1.05 eq) in cold water.

  • Add the sodium nitrite solution dropwise to the aniline suspension over 30-45 minutes, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, stir the resulting diazonium salt solution for an additional 20 minutes in the cold bath.

Step B: Iodide Substitution

  • In a separate beaker, dissolve potassium iodide (1.2 eq) in a minimal amount of water and cool it in an ice bath.

  • Slowly add the cold diazonium salt solution from Step A to the stirred potassium iodide solution. Vigorous evolution of nitrogen gas will be observed.

  • After the addition is complete, allow the mixture to warm slowly to room temperature and then stir for 1-2 hours. Gentle heating (e.g., to 40-50 °C) may be required to ensure complete decomposition of the diazonium salt, but this should be monitored carefully to prevent deiodination.

  • Cool the reaction mixture. If a dark iodine color persists, add a saturated solution of sodium thiosulfate dropwise until the solution becomes lighter (typically pale yellow or off-white).

  • The solid product will precipitate. Collect the crude product by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to yield pure 2,3-dichloro-4-iodoaniline.

References
  • PrepChem.com. (n.d.). Synthesis of 2,3-dichloroaniline hydrochloride. Retrieved from PrepChem. [Link]

  • Wikipedia. (2024). Sandmeyer reaction. Retrieved from Wikipedia. [Link]

  • Wikipedia. (2023). 2,3-Dichloroaniline. Retrieved from Wikipedia. [Link]

  • CK-12 Foundation. (2026). Preparation of Haloarenes. Retrieved from CK-12. [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from Master Organic Chemistry. [Link]

  • Patsnap. (2015). Method for preparing 2,3-/2,6-dichloroaniline. Retrieved from Eureka. [Link]

  • Spiteri, C., & Wirth, T. (2015). An Alternative to the Sandmeyer Approach to Aryl Iodides. Angewandte Chemie International Edition, 54(11), 3436–3439. [Link]

  • Li, F., et al. (2014). A practical route to 2-iodoanilines via transition-metal-free and base-free decarboxylative iodination of anthranilic acids under oxygen. RSC Advances, 4, 36341-36344. [Link]

  • Wayment-Steele, H. K., et al. (2014). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Molecules, 19(9), 13589–13603. [Link]

  • Quora. (2018). Can I prepare for iodobenzene by Sandmeyer reaction? Retrieved from Quora. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction - Common Conditions. Retrieved from Organic Chemistry Portal. [Link]

  • Wayment-Steele, H. K., et al. (2014). Regioselective iodination of chlorinated aromatic compounds using silver salts. Molecules, 19(9), 13589-13603. [Link]

  • BYJU'S. (2019). Sandmeyer Reaction Mechanism. Retrieved from BYJU'S. [Link]

  • Loipersberger, L., et al. (2021). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development, 25(4), 816–826. [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from Organic Chemistry Portal. [Link]

  • ChemEd X. (1987). Iodination of Aniline. Retrieved from ChemEd X. [Link]

  • Organic Syntheses. (1931). p-IODOANILINE. Org. Synth., 11, 62. [Link]

  • Rasayan Journal of Chemistry. (2014). SYNTHESIS, CHARECTERIZATION OF SCHIFF BASE 2-[(2, 6- DICHLORO-4-IODO-PHENYLIMINO)-METHYL]. Retrieved from Rasayan Journal. [Link]

  • Politzer, P., et al. (2023). Halogen Bonding Interactions of Haloaromatic Endocrine Disruptors and the Potential for Inhibition of Iodothyronine Deiodinases. International Journal of Molecular Sciences, 24(5), 4899. [Link]

  • U.S. EPA. (2015). SCREENING THE TOXCAST PHASE 1 CHEMICAL LIBRARY FOR INHIBITION OF DEIODINASE TYPE 1 ACTIVITY. Toxicological Sciences, 147(2), 353–364. [Link]

  • Politzer, P., et al. (2017). A Halogen Bonding Perspective on Iodothyronine Deiodinase Activity. International Journal of Molecular Sciences, 18(12), 2623. [Link]

  • L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from L.S. College. [Link]

  • Google Patents. (2016). US20160318853A1 - Processes for the diazotization of 2,5-dichloroanilines.
  • Chen, G., et al. (2022). Reductive Dechlorination of 2,3-Dichloroaniline by Dehalococcoides mccartyi in an Anaerobic Enrichment Culture. Environmental Science & Technology, 56(1), 329–338. [Link]

  • INIS-IAEA. (2004). Synthesis of diiodo- and triiodoanilines by aniline iodination with potassium dichloroiodate and preparation of 1,3,5-triiodobenzene. Retrieved from INIS-IAEA. [Link]

  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution. Retrieved from Organic Chemistry Portal. [Link]

  • ResearchGate. (n.d.). Effect of solvent on the iodination of aniline. Retrieved from ResearchGate. [Link]

  • Kaszynski, P., et al. (2003). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Journal of Fluorine Chemistry, 124(1), 39-43. [Link]

  • Google Patents. (2016). US9238615B2 - Process for the iodination of aromatic compounds.
  • Butt, C. M., et al. (2011). Halogenated Phenolic Contaminants Inhibit the In Vitro Activity of the Thyroid-Regulating Deiodinases in Human Liver. Toxicological Sciences, 124(2), 339–347. [Link]

  • Taylor & Francis. (n.d.). Dehalogenation – Knowledge and References. Retrieved from Taylor & Francis. [Link]

  • Google Patents. (2016). CN105873900A - Method for diazotizing 2,5-dichloroaniline.
  • Google Patents. (2015). WO 2015/095284 A1.
  • Google Patents. (2015). WO2015095284A1 - Processes for the diazotization of 2,5-dichloroanilines.
  • Patsnap. (n.d.). Preparation method of 2,3-dichloro-4-hydroxyaniline. Retrieved from Eureka. [Link]

Sources

Technical Support Center: Solubility of 2,3-dichloro-4-iodoaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals working with 2,3-dichloro-4-iodoaniline. Given the scarcity of published quantitative solubility data for this specific compound, this document provides a robust framework based on the physicochemical properties of structurally similar molecules and established principles of organic chemistry. We will explore predicted solubility profiles, provide detailed experimental protocols for determining solubility, and address common troubleshooting scenarios encountered in the laboratory.

Predicted Solubility Profile of 2,3-dichloro-4-iodoaniline

The solubility of an organic compound is dictated by its structure, including its polarity, ability to form hydrogen bonds, and molecular size. 2,3-dichloro-4-iodoaniline possesses a complex structure with several key features influencing its solubility:

  • Aniline Backbone: The amino (-NH₂) group provides a site for hydrogen bonding and imparts a degree of polarity.[1] It also introduces basicity, allowing for increased aqueous solubility under acidic conditions where it can form a soluble anilinium salt.[1]

  • Aromatic Ring: The benzene ring is nonpolar and hydrophobic, which generally favors solubility in nonpolar organic solvents.[1]

  • Halogen Substituents (Cl, I): The two chlorine atoms and one iodine atom significantly increase the molecular weight and lipophilicity of the molecule. While halogens are electronegative, their overall effect is to decrease solubility in polar solvents like water and increase solubility in non-polar and moderately polar organic solvents.

Based on the properties of related compounds like 2,3-dichloroaniline and 4-iodoaniline, we can predict the solubility of 2,3-dichloro-4-iodoaniline as follows.[2][3]

Table 1: Predicted Qualitative Solubility of 2,3-dichloro-4-iodoaniline

Solvent ClassExample SolventsPredicted SolubilityRationale
Water H₂OInsoluble to Very Slightly Soluble The large, hydrophobic aromatic ring with heavy halogen substituents outweighs the polarity of the single amino group.[1][2]
Aqueous Acid 5% HClSoluble The basic amino group will be protonated to form the anilinium hydrochloride salt, which is ionic and therefore water-soluble.[4]
Aqueous Base 5% NaOHInsoluble The amino group is not acidic and will not react with a base to form a soluble salt.[4]
Polar Protic Solvents Methanol, EthanolSoluble to Moderately Soluble These solvents can engage in hydrogen bonding with the amino group. Solubility is expected to increase significantly with heating.[5]
Polar Aprotic Solvents Acetone, Tetrahydrofuran (THF), Dimethylformamide (DMF)Soluble These solvents can act as hydrogen bond acceptors and have dipole moments that can solvate the polar parts of the molecule.[1]
Chlorinated Solvents Dichloromethane (DCM), ChloroformSoluble "Like dissolves like" principle applies; the chlorinated nature of the solute and solvent leads to favorable interactions.[1][6]
Nonpolar Aromatic Solvents Toluene, BenzeneModerately Soluble The aromatic ring of the solute interacts favorably with the aromatic solvent. Solubility may require heating.[7]
Nonpolar Aliphatic Solvents Hexanes, Petroleum EtherSlightly Soluble to Insoluble The overall polarity of the molecule from the amino group and C-Cl bonds limits solubility in highly nonpolar solvents.[2]

Experimental Protocol: Determining Qualitative Solubility

This protocol provides a systematic approach to experimentally verify the solubility of 2,3-dichloro-4-iodoaniline in various solvents.[8][9]

Materials:

  • 2,3-dichloro-4-iodoaniline

  • Small test tubes (13x100 mm)

  • Graduated cylinders or pipettes

  • Vortex mixer

  • Test solvents: Deionized Water, 5% HCl, 5% NaOH, Ethanol, Acetone, Dichloromethane, Toluene, Hexanes.

Procedure:

  • Sample Preparation: Add approximately 20-30 mg of 2,3-dichloro-4-iodoaniline to a clean, dry test tube.

  • Solvent Addition: Add the selected solvent to the test tube in 0.5 mL increments.

  • Mixing: After each addition, vigorously mix the contents using a vortex mixer for at least 30 seconds.

  • Observation: Observe the mixture against a contrasting background. A compound is considered "soluble" if it completely dissolves, leaving no visible solid particles.

  • Incremental Addition: Continue adding the solvent in 0.5 mL increments up to a total volume of 3 mL. Record the volume at which the solid dissolves completely.[8]

  • Heating: If the compound is insoluble at room temperature, gently heat the test tube in a warm water bath and observe any changes in solubility. Be cautious when heating volatile organic solvents.

  • Classification:

    • Soluble: Dissolves in < 3 mL of solvent at room temperature.

    • Slightly Soluble: Dissolves partially or requires heating to dissolve.

    • Insoluble: Does not visibly dissolve in 3 mL of solvent, even with heating.

Safety Note: Always handle 2,3-dichloro-4-iodoaniline and organic solvents in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[10][11]

Frequently Asked Questions (FAQs)

Q1: Why is my 2,3-dichloro-4-iodoaniline sample a dark brown or amber color? A1: Anilines, particularly halogenated ones, are prone to oxidation upon exposure to air and light, leading to the formation of colored impurities.[12] If purity is critical, decolorization can be achieved by recrystallizing the material with a small amount of activated carbon.[12]

Q2: How does temperature generally affect the solubility of 2,3-dichloro-4-iodoaniline? A2: For solid solutes in liquid solvents, solubility almost always increases with temperature.[3] This principle is fundamental to the technique of recrystallization, where a compound is dissolved in a minimum amount of hot solvent and allowed to crystallize upon cooling.[5]

Q3: Can I use a mixed solvent system to recrystallize this compound? A3: Yes. Mixed solvent systems are extremely useful when no single solvent has the ideal solubility profile.[5] A good solvent pair consists of a "good" solvent in which the compound is readily soluble and a "poor" solvent in which it is insoluble.[13] For this compound, pairs like ethanol/water or toluene/hexanes could be effective. The compound is dissolved in the minimum amount of the hot "good" solvent, and the "poor" solvent is added dropwise until the solution becomes cloudy (the saturation point), after which it is clarified with a few more drops of the hot "good" solvent and allowed to cool.[5]

Q4: My compound is insoluble in water. Why is it soluble in 5% HCl? A4: The amino group (-NH₂) on the aniline ring is basic. In the presence of an acid like HCl, it gets protonated to form an anilinium salt (-NH₃⁺Cl⁻). This salt is ionic and therefore readily dissolves in a polar solvent like water, whereas the neutral parent compound does not.[1] This is a key chemical property used in purification and extraction.

Troubleshooting Guide

This section addresses common problems encountered during experiments involving the solubility of 2,3-dichloro-4-iodoaniline.

Problem Potential Cause(s) Recommended Solution(s)
Compound is insoluble in the chosen reaction solvent. 1. The solvent is not a good match for the solute's polarity. 2. The concentration is too high for the given temperature.1. Re-evaluate Solvent Choice: Consult the predicted solubility table (Table 1). Try a solvent from a different class (e.g., switch from a nonpolar to a polar aprotic solvent). 2. Increase Temperature: Gently heat the mixture to increase solubility. 3. Use a Co-Solvent: Add a small amount of a "good" solvent (like THF or DMF) to the reaction mixture to increase the overall solvating power.
No crystals form upon cooling during recrystallization. 1. The solution is not saturated (too much solvent was used). 2. The solution is supersaturated and requires nucleation. 3. Cooling was too rapid.1. Increase Concentration: Gently boil off some of the solvent in a fume hood to reach the saturation point and then allow it to cool again.[12] 2. Induce Crystallization: Scratch the inside of the flask with a glass rod at the solution's surface or add a tiny "seed" crystal of the pure compound.[12] 3. Slow Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to small, impure crystals or prevent crystallization altogether.[14]
The compound "oils out" instead of crystallizing. 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is too concentrated, or impurities are depressing the melting point.1. Change Solvent: Select a solvent with a lower boiling point. 2. Adjust Concentration: Re-heat the mixture to dissolve the oil, then add a small amount of additional hot solvent before allowing it to cool slowly again.[12]
The recrystallized product is still colored. 1. Colored impurities are co-crystallizing with the product. 2. The activated carbon treatment was insufficient.1. Use Activated Carbon: During the next recrystallization attempt, after dissolving the compound in the hot solvent, add a small amount (1-2% by weight) of activated carbon. Keep the solution hot for a few minutes, then perform a hot gravity filtration to remove the carbon before cooling.[12]

Visualization: Recrystallization Solvent Selection Workflow

The following diagram outlines the logical steps for selecting an appropriate solvent system for the recrystallization of 2,3-dichloro-4-iodoaniline.

RecrystallizationSolventSelection cluster_single_solvent Single Solvent Pathway cluster_mixed_solvent Mixed Solvent Pathway start Start: Crude 2,3-dichloro-4-iodoaniline sol_test Perform Solubility Tests (Table 1) with small sample amounts start->sol_test find_good_solvent Find a solvent where compound is: - Soluble when Hot - Insoluble when Cold sol_test->find_good_solvent Test single solvents first good_solvent_found Ideal Solvent Found find_good_solvent->good_solvent_found Yes no_good_solvent No Ideal Single Solvent find_good_solvent->no_good_solvent No proceed Proceed with Recrystallization Protocol good_solvent_found->proceed find_pair Find a Solvent Pair: 1. 'Good' Solvent (dissolves compound readily) 2. 'Poor' Solvent (compound is insoluble) no_good_solvent->find_pair Switch to mixed-solvent approach miscible_check Are the two solvents miscible? find_pair->miscible_check pair_found Ideal Pair Found miscible_check->pair_found Yes pair_not_found Try another pair miscible_check->pair_not_found No pair_found->proceed pair_not_found->find_pair

Caption: Workflow for selecting a suitable recrystallization solvent.

References

  • Procedure for Determining Solubility of Organic Compounds. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFngu1qpubdl-7WChYyrJz0sxyiCSWk8TKUnPBL5eOSRGyYt8gAxrk0r9uvjaTla7WbEfyzHiwz5lCoOmOepNbr9YGp8eRraQAJijsjJyQLqf-ljr-dHLX3FNMP8CS7mvpEXxOjIjlukPuOHyrzO4UzKPZynJvgYOvr-di8fHEcHXR1NzC4_Thwi_ltsnIdn3ELZdpKce5W]
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  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7p-5Vb-MI15X1UUc88P8-v5iOfGeKkxlrXLmNssu13rzEDX3_kV7VHHN4vqHJ5vTVy2Gkx2kERMDZJQ3NHw_7aCA6GhJoHLVAGyJKBGLQ2xLU4CzXk8ARV5WwuJ_jdlnM1ccTBvppxxJN3reOqN65uKgmjPc7UaWK59JdaOM=]
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  • Experiment 727: Organic Compound Functional Groups - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Ancillary_Materials/Laboratory_Experiments/Wet_Lab_Experiments/Whitten_8ed_Labs/Experiment_727%3A_Organic_Compound_Functional_Groups__1_2_0]
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  • Critical Solution Point for the Oil/Aniline System as a Measure of Oil Solubility - ResearchGate. [URL: https://www.researchgate.net/publication/286014497_Critical_Solution_Point_for_the_OilAniline_System_as_a_Measure_of_Oil_Solubility]
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  • material safety data sheet - 2,3-dichloro aniline 98% - Oxford. [URL: https://www.oxfordlabchem.com/msds/2_3_DICHLORO_ANILINE_98_CAS_608-27-5_MSDS.pdf]
  • SAFETY DATA SHEET - Fisher Scientific (2-Chloro-4-iodoaniline). [URL: https://www.fishersci.com/msds?productName=AC434930050]
  • SAFETY DATA SHEET - Merck Millipore (4-Iodoaniline). [URL: https://www.merckmillipore.com/GB/en/product/msds/MDA_CHEM-820727?Origin=PDP]
  • SAFETY DATA SHEET - TCI Chemicals (4-Chloro-2-iodoaniline). [URL: https://www.tcichemicals.com/GB/en/sds/C1800_EN_EHS_2.pdf]
  • 2,4-Dichloroaniline - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7740392.htm]
  • Tips & Tricks: Recrystallization - University of Rochester. [URL: https://www.sas.rochester.
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  • Recrystallization - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/03%3A_Purification_Methods/3.
  • Technical Guide: Solubility of 4-Butyl-2,3-dichloroaniline in Organic Solvents - Benchchem. [URL: https://www.benchchem.com/technical-support/technical-guide-solubility-of-4-butyl-2-3-dichloroaniline-in-organic-solvents]
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Technical Support Center: Optimizing Aniline Iodination

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the iodination of aniline and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction conditions, with a particular focus on the critical role of reaction temperature.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the electrophilic iodination of aniline. Each issue is followed by a detailed explanation of potential causes and actionable steps for resolution.

Issue 1: Low or No Yield of the Desired Iodinated Aniline

Q: I am performing an iodination of an electron-rich aniline, but my yield is disappointingly low. What are the likely causes and how can I improve it?

A: Low yields in the iodination of highly reactive substrates like anilines can stem from several factors, often related to reagent quality, reaction conditions, and substrate stability.

  • Reagent Purity and Stability: The purity of your starting materials is paramount. Ensure your aniline is free from impurities. More critically, the stability of the iodinating agent can be a significant factor. For instance, iodine monochloride (ICl) is sensitive to moisture and can decompose over time, reducing its effectiveness.[1] It is recommended to use a fresh bottle of the reagent or purify it before use.[1] Similarly, N-Iodosuccinimide (NIS) can also degrade, although it is generally more stable at elevated temperatures for the duration of a typical reaction.[2]

  • Reaction Temperature: For highly activated substrates like anilines, the reaction is often exothermic.[3] Running the reaction at too high a temperature can lead to the formation of dark, tar-like materials and other side products, which makes the isolation of the desired product difficult and reduces the overall yield.[1] It is often beneficial to run the reaction at a lower temperature (e.g., 0 °C or even -78 °C) to control the reaction rate and minimize side reactions.[1]

  • Oxidation of Aniline: Anilines are susceptible to oxidation, which can lead to the formation of colored polymeric byproducts, such as aniline black.[4] This is often exacerbated by exposure to air, light, or the presence of oxidizing agents.[4] Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can mitigate this issue. Some iodination methods utilize an oxidizing agent to generate the electrophilic iodine species in situ, and in such cases, careful control of stoichiometry and temperature is crucial to avoid unwanted oxidation of the aniline substrate.

  • Inappropriate Stoichiometry: Carefully controlling the molar ratio of the iodinating agent to your aniline substrate is crucial. Using a significant excess of the iodinating agent can lead to over-iodination and the formation of di- or even tri-iodinated products, thus reducing the yield of the desired mono-iodinated product.[1]

Issue 2: Poor Regioselectivity (Incorrect Isomer Distribution)

Q: My reaction is producing a mixture of ortho- and para-iodoaniline, but I want to selectively synthesize the para-isomer. How can I control the regioselectivity?

A: The regioselectivity of aniline iodination is governed by the strong ortho-, para-directing effect of the amino group.[3] Achieving high selectivity for one isomer over the other often requires careful tuning of the reaction conditions, especially temperature.

  • Kinetic vs. Thermodynamic Control: The formation of ortho- and para-isomers can be influenced by whether the reaction is under kinetic or thermodynamic control.[5][6]

    • Kinetic Control (Lower Temperature): At lower temperatures, the reaction is typically under kinetic control, meaning the product that forms fastest is the major product.[7] For aniline iodination, the para-position is generally less sterically hindered, leading to a faster reaction rate and favoring the formation of the para-isomer.

    • Thermodynamic Control (Higher Temperature): At higher temperatures, the reaction may become reversible, leading to an equilibrium between the different isomers.[7] The most stable isomer will be the major product under these conditions. While the para-isomer is often the most stable, prolonged heating can sometimes lead to isomerization and a less selective product mixture.

  • Choice of Iodinating Agent and Solvent: The choice of iodinating agent and solvent can also influence regioselectivity. Some reagent systems are known to favor the formation of a specific isomer. For example, a method using molecular iodine in a mixture of pyridine/dioxane at 0 °C has been reported for the selective para-iodination of aniline derivatives.[8]

  • Protecting Groups: In some cases, to achieve high regioselectivity, it may be necessary to protect the amino group, for example, as an acetanilide. The bulkier protecting group can further enhance the steric hindrance at the ortho-positions, favoring para-substitution. The protecting group can then be removed in a subsequent step.

Issue 3: Formation of Dark, Tar-Like Byproducts

Q: My reaction mixture is turning dark and forming a tarry substance, making product isolation a nightmare. What is causing this and how can I prevent it?

A: The formation of dark, polymeric materials is a common issue when working with anilines, which are prone to oxidation and polymerization.[4]

  • High Reaction Temperature: As mentioned previously, excessive heat can accelerate side reactions and the decomposition of the starting material or product, leading to the formation of tar.[1][2] Lowering the reaction temperature is often the most effective solution.[1]

  • Oxidation: Anilines are highly susceptible to oxidation, especially in the presence of certain iodinating agents or adventitious oxygen.[2][4] Working under an inert atmosphere and using degassed solvents can help minimize oxidation.

  • Acid-Catalyzed Polymerization: The hydrogen iodide (HI) generated during iodination with molecular iodine can protonate the aniline, making it less reactive and potentially catalyzing polymerization. The use of a mild base, such as sodium bicarbonate, to neutralize the HI as it is formed is a common strategy to prevent this.[9]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the iodination of aniline?

A1: The iodination of aniline proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[3] The key steps involve the generation of an electrophilic iodine species (I+), which then attacks the electron-rich aniline ring to form a resonance-stabilized intermediate called a sigma complex or arenium ion.[9] Finally, a proton is lost from the ring to restore aromaticity and yield the iodinated aniline. The amino group of aniline is a strong activating group, directing the incoming electrophile to the ortho and para positions.[3]

Q2: How does temperature generally affect the rate of aniline iodination?

A2: As with most chemical reactions, increasing the reaction temperature generally increases the rate of aniline iodination. This is because a higher temperature provides more kinetic energy to the reacting molecules, increasing the frequency and energy of collisions, and thus the likelihood of a successful reaction. However, for highly activated substrates like aniline, the reaction may already be fast at room temperature or below. In these cases, increasing the temperature may not be necessary and could lead to the aforementioned side reactions.[1]

Q3: Can I use N-Iodosuccinimide (NIS) for the iodination of anilines? What are the optimal temperature considerations?

A3: Yes, N-Iodosuccinimide (NIS) is a commonly used and effective reagent for the iodination of anilines.[10][11] One of the advantages of NIS is that it is a solid and can be easier to handle than reagents like ICl. While some reactions with NIS can be performed at room temperature, for less reactive anilines, gentle heating may be required to drive the reaction to completion.[2][12] However, for highly reactive anilines, it is still advisable to start at a lower temperature to control the reaction.[2]

Q4: Are there any "green" or more environmentally friendly methods for aniline iodination?

A4: Yes, there is growing interest in developing greener synthetic methods. Some approaches for aniline iodination that are considered more environmentally benign include:

  • Grinding Method: A solid-state method using NIS by grinding at room temperature has been reported, which avoids the use of hazardous solvents and has short reaction times with high yields.[10][13]

  • Aqueous Conditions: Some methods utilize water as a solvent, which is a green and inexpensive choice.[14]

  • Catalytic Methods: The use of catalytic amounts of reagents, such as iron(III) catalysts with NIS, can reduce waste compared to stoichiometric methods.[11][15]

Data and Protocols

Table 1: Effect of Temperature on Aniline Iodination Kinetics
SubstrateTemperature (°C)First-Order Rate Constant (k₁)Reference
Aniline35Varies with conditions
Aniline40Varies with conditions
Aniline45Varies with conditions
Substituted Anilines288-313 KVaries with substituent

Note: The absolute rate constants are dependent on specific reaction conditions (solvent, concentrations, etc.). The data illustrates the general trend of increasing reaction rate with increasing temperature.

Experimental Protocol: General Procedure for para-Iodination of Aniline

This protocol is a general guideline and may require optimization for specific aniline derivatives.

Materials:

  • Aniline (1.0 eq.)

  • Sodium bicarbonate (1.2 eq.)

  • Iodine (1.0 eq.)

  • Water

  • Ethanol

  • Sodium thiosulfate solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve aniline and sodium bicarbonate in a mixture of water and ethanol.[9]

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of iodine in ethanol to the reaction mixture with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.[3]

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[1]

Visualizations

Diagram 1: Troubleshooting Workflow for Low Yield in Aniline Iodination

LowYieldTroubleshooting start Low Yield Observed check_reagents 1. Verify Reagent Purity (Aniline, Iodinating Agent) start->check_reagents check_temp 2. Assess Reaction Temperature check_reagents->check_temp No reagent_impure Impure or Decomposed? Use fresh/purified reagents. check_reagents->reagent_impure Yes check_atmosphere 3. Evaluate Reaction Atmosphere check_temp->check_atmosphere No temp_high Too High? Lower temperature (e.g., 0°C). check_temp->temp_high Yes check_stoichiometry 4. Review Stoichiometry check_atmosphere->check_stoichiometry No oxidation Oxidation Suspected? Use inert atmosphere (N2/Ar). check_atmosphere->oxidation Yes over_iodination Excess Iodinating Agent? Use 1:1 stoichiometry. check_stoichiometry->over_iodination Yes solution Improved Yield check_stoichiometry->solution No reagent_impure->solution temp_high->solution oxidation->solution over_iodination->solution KineticVsThermodynamic cluster_conditions Reaction Conditions cluster_control Reaction Control cluster_product Major Product low_temp Low Temperature (e.g., 0°C) kinetic Kinetic Control (Rate-Determined) low_temp->kinetic high_temp High Temperature thermodynamic Thermodynamic Control (Stability-Determined) high_temp->thermodynamic para_product para-Iodoaniline (Less Steric Hindrance) kinetic->para_product isomer_mixture Mixture of Isomers (Equilibrium) thermodynamic->isomer_mixture

Caption: The influence of temperature on the kinetic and thermodynamic control of aniline iodination.

References

  • Benchchem. (n.d.). Troubleshooting low yields in ICl iodination reactions.
  • Benchchem. (n.d.). Application Notes and Protocols for the Iodination of Aromatic Compounds using Iodine Monochloride.
  • Radhakrishnamurti, P. S., & Janardhana, C. (n.d.). Kinetics & Mechanism of Iodination of Aniline & Substituted Anilines by Iodine Monochloride. Indian Journal of Chemistry.
  • Sharma, V., Srivastava, P., Bhardwaj, S. K., & Agarwal, D. D. (2018). Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. Green Processing and Synthesis, 7(5), 477-486.
  • Ismail, M. M., & Wazzan, N. A. (2005). A cheap and efficient method for selective para-iodination of aniline derivatives. Tetrahedron Letters, 46(27), 4675-4677.
  • Benchchem. (n.d.). Optimization of reaction conditions for aniline synthesis.
  • Benchchem. (n.d.). Effect of reaction temperature on N-Iodosuccinimide stability.
  • Khansole, S. V., & Vibhute, Y. B. (2007). Kinetics of iodination of aniline and substituted anilines by pyridinium iodochloride in methanol. Physical Chemistry: An Indian Journal, 2(3), 167-170.
  • O'Hagan, D. (2017). An In-depth Technical Guide to the Electrophilic Iodination of 3-Chloroaniline. Benchchem.
  • Dalal Institute. (n.d.). Kinetic and Thermodynamic Control.
  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control.
  • Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions.
  • Matveeva, E. D., et al. (2015). Highly Regioselective Iodination of Arenes via Iron(III)-Catalyzed Activation of N-Iodosuccinimide. Organic Letters, 17(19), 4964-4967.
  • Yazdani, M., et al. (2026). Regioselective Iodination of Arenes Using Iron- or Silver-Catalyzed Activation of N‑Iodosaccharin. The Journal of Organic Chemistry.
  • Organic Chemistry Portal. (n.d.). Iodoarenes synthesis by iodination or substitution.
  • Sharma, V., et al. (2025). Iodination of industrially important aromatic compounds using N-iodosuccinimide by grinding method. ResearchGate.
  • Zhang, Y., et al. (n.d.). Optimization of di-iodination conditions. ResearchGate.

Sources

Technical Guide: Iodine Removal & Purification of 2,3-Dichloro-4-iodoaniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]

In the synthesis of 2,3-dichloro-4-iodoaniline , unreacted iodine (


) is a persistent impurity that compromises downstream applications, particularly palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira) where iodine acts as a catalyst poison.

The target molecule is a weak base (aniline derivative) with significant lipophilicity. The core challenge in purification is not just the chemical reduction of iodine, but the phase-transfer kinetics . Iodine is highly soluble in the organic reaction matrix, while standard quenching agents (sodium thiosulfate, sodium bisulfite) are water-soluble. Without proper phase management, "micro-pockets" of iodine remain trapped in the organic layer, leading to product discoloration and QC failure.

This guide provides a robust, self-validating workflow to ensure <5 ppm iodine content.

Troubleshooting & FAQs

Q1: The organic layer remains violet/brown even after adding sodium thiosulfate. Why isn't it quenching?

Diagnosis: This is a Phase Transfer Limitation , not a chemical failure. Mechanism: Iodine (


) partitions strongly into the organic phase (DCM, EtOAc, or Toluene). The thiosulfate anion (

) is strictly hydrophilic. If the biphasic mixture isn't stirred vigorously enough, the reaction occurs only at the interface, leaving the bulk organic layer contaminated. Solution:
  • Increase Agitation: Use a high-shear overhead stirrer or vigorous magnetic stirring (vortex must reach the bottom).

  • Solvent Bridge: Add a small volume (5-10% v/v) of a miscibility-bridging solvent like Methanol or Ethanol to the mixture. This increases the solubility of thiosulfate in the organic interface.

  • Wait Time: Allow at least 15–30 minutes of contact time. The color fade should be visually instantaneous once contact is made.

Q2: I see a fine, yellow/white precipitate forming during the quench. Is this my product?

Diagnosis: This is likely Colloidal Sulfur , a decomposition byproduct of thiosulfate. Mechanism: Sodium thiosulfate disproportionates in acidic environments (pH < 4):



If your iodination reaction used acetic acid or generated HI, the low pH triggers this breakdown.
Solution: 
  • Immediate Fix: Filter the organic layer through a pad of Celite to remove the sulfur.

  • Prevention: Buffer the quench solution. Use a mixture of Sodium Thiosulfate + Sodium Bicarbonate (

    
    )  to maintain pH > 6 during the quench.
    
Q3: My product yield is lower than expected after washing. Where did it go?

Diagnosis: Anilinium Salt Formation . Mechanism: 2,3-dichloro-4-iodoaniline is a weak base. If you used Sodium Bisulfite (


)  (which is acidic) or if the reaction generated HI, the aniline may have protonated to form the water-soluble anilinium salt (

). Solution:
  • Recovery: Check the pH of your aqueous waste stream. If pH < 7, basify with

    
     (to pH 9-10) and back-extract with DCM. The precipitate/cloudiness indicates the return of the free base.
    

Comparative Analysis of Quenching Agents

Selecting the right agent is critical for yield protection.

FeatureSodium Thiosulfate (

)
Sodium Bisulfite (

)
Ascorbic Acid (Vitamin C)
Mechanism



pH Impact Neutral (Stable at pH > 5)Acidic (Risk of salt formation)Mildly Acidic
Byproducts Tetrathionate (Water soluble), Sulfur (if acidic)Sulfate, BisulfateDehydroascorbic acid
Best For General Use (Recommended) Acid-stable non-basic productsAnalytical scale / Precious samples
Risk Sulfur precipitation in acidProtonating the aniline productCost

Validated Experimental Protocol

Objective: Isolation of 2,3-dichloro-4-iodoaniline with <5 ppm iodine.

Step 1: The "Buffered" Quench

Do not add solid thiosulfate directly to the reaction.

  • Prepare a 10% w/v Sodium Thiosulfate solution in water.

  • Crucial: Add Sodium Bicarbonate (

    
    )  to this solution until saturation (or ~5% w/v). This prevents sulfur precipitation and keeps the aniline in its neutral, organic-soluble form.
    
  • Cool the reaction mixture to < 10°C (iodination is often exothermic; quenching can be too).

Step 2: Biphasic Extraction
  • Add the Buffered Quench solution to the reaction mixture. Ratio: Use 20 mL quench per 1 g of expected iodine excess.

  • Stir vigorously for 20 minutes.

    • Visual Check: The organic layer should shift from dark purple/brown to pale yellow/orange (the color of the aniline itself).

  • Separate the layers.[1][2][3]

  • Back-Extraction: Extract the aqueous layer once with a small volume of DCM to recover any entrained product. Combine organic layers.

Step 3: The "Polishing" Wash
  • Wash the combined organic layer with Brine (Saturated NaCl) .

    • Why? Removes trapped water and traces of tetrathionate.

  • Dry over Anhydrous Sodium Sulfate (

    
    ) .
    
  • Filter and concentrate.

Step 4: Recrystallization (If color persists)

If the solid remains dark after concentration, iodine may be occluded in the crystal lattice.

  • Dissolve crude solid in minimal hot Ethanol (95%) .

  • Add dropwise hot Water until turbidity just appears.

  • Cool slowly to 4°C.

  • Filter.[3][4] The mother liquor will retain the remaining iodine traces.

Process Visualization

Workflow 1: Standard Quench & Isolation

G start Crude Reaction Mixture (Containing 2,3-dichloro-4-iodoaniline + I2) mix Biphasic Mixing (Vigorous Stirring, 20 mins) start->mix quench_prep Prepare Quench Solution: 10% Na2S2O3 + 5% NaHCO3 (aq) quench_prep->mix separation Phase Separation mix->separation aq_layer Aqueous Layer (Contains NaI, Na2S4O6) separation->aq_layer org_layer Organic Layer (Product + Solvent) separation->org_layer back_extract Back-Extract with DCM (Recover entrained product) aq_layer->back_extract combine Combine Organic Layers org_layer->combine back_extract->combine wash Wash with Brine Dry over Na2SO4 combine->wash conc Concentrate & Recrystallize wash->conc final Pure 2,3-dichloro-4-iodoaniline (Pale Solid) conc->final

Caption: Figure 1. Optimized workup flow for removal of iodine and isolation of aniline derivative.

Workflow 2: Troubleshooting Phase Transfer Issues

Troubleshooting issue Issue: Organic Layer Still Purple/Brown check_ph Check pH of Aqueous Layer issue->check_ph acidic pH < 5 (Acidic) check_ph->acidic Yes neutral pH 6-8 (Neutral) check_ph->neutral Yes action_base Add NaHCO3 (Prevent Aniline Salt) acidic->action_base action_stir Increase Stir Rate Add 5% MeOH neutral->action_stir recheck Re-evaluate Color action_base->recheck action_stir->recheck

Caption: Figure 2. Decision tree for persistent iodine coloration during workup.

References

  • Organic Syntheses. p-Iodoaniline Synthesis and Purification. Coll. Vol. 2, p. 347 (1943). (Standard industrial method for iodine removal in anilines). Available at: [Link]

  • National Institutes of Health (NIH). Selection and applicability of quenching agents for iodinated byproducts. (Comparative analysis of quenching agents). Available at: [Link]

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Validation & Comparative

mass spectrometry fragmentation pattern of 2,3-dichloro-4-iodoaniline

Author: BenchChem Technical Support Team. Date: February 2026

An Expert's Comparative Guide to the Mass Spectrometry Fragmentation of 2,3-dichloro-4-iodoaniline

Abstract

This guide provides an in-depth, predictive analysis of the mass spectrometric fragmentation patterns of 2,3-dichloro-4-iodoaniline, a polyhalogenated aromatic amine of interest in synthetic chemistry. As direct experimental spectra for this specific compound are not widely published, this document synthesizes established fragmentation principles for halogenated aromatic amines with comparative data from structurally similar analogs. We will explore the distinct fragmentation cascades under both high-energy Electron Ionization (EI) and soft-ionization Electrospray Ionization with Collision-Induced Dissociation (ESI-CID). The objective is to equip researchers, scientists, and drug development professionals with a robust framework for identifying this molecule and interpreting its mass spectral data, thereby ensuring structural integrity in complex synthetic workflows.

Introduction: The Analytical Challenge of Polyhalogenated Anilines

2,3-dichloro-4-iodoaniline is a highly functionalized aromatic building block. The presence of three distinct halogen atoms (Cl, Cl, I) at specific positions, combined with an amino group, offers a rich platform for sequential, site-selective cross-coupling reactions.[1] However, this structural complexity presents a unique analytical challenge. Unambiguous characterization is critical to confirm its identity and purity, and mass spectrometry (MS) is an indispensable tool for this purpose.[2] This guide explains the causal mechanisms behind the molecule's fragmentation, comparing the outcomes of "hard" (EI) and "soft" (ESI) ionization techniques to provide a comprehensive analytical picture.

Molecular Ion and Isotopic Pattern

Before delving into fragmentation, it is crucial to understand the appearance of the unfragmented molecular ion. The presence of two chlorine atoms imparts a characteristic isotopic signature.

  • Chemical Formula: C₆H₅Cl₂IN

  • Monoisotopic Mass: 286.8836 Da

  • Average Molecular Weight: 287.92 g/mol

Under mass spectrometric analysis, the molecular ion will appear as a cluster of peaks due to the natural abundance of chlorine isotopes (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%). The expected pattern for a molecule with two chlorine atoms is a trio of peaks at m/z [M], [M+2], and [M+4] with a relative intensity ratio of approximately 9:6:1. This distinctive pattern is a primary diagnostic feature for identifying dichlorinated compounds.

Ion Species Isotopes Predicted m/z (Da) Relative Abundance (%)
[M]⁺•¹²C₆¹H₅³⁵Cl₂¹⁴N¹²⁷I286.8836100.0 (Reference)
[M+2]⁺•¹²C₆¹H₅³⁵Cl³⁷Cl¹⁴N¹²⁷I288.880765.8
[M+4]⁺•¹²C₆¹H₅³⁷Cl₂¹⁴N¹²⁷I290.877710.6
Table 1: Predicted isotopic distribution for the molecular ion of 2,3-dichloro-4-iodoaniline.

Electron Ionization (EI) Fragmentation: A High-Energy Cascade

Electron Ionization (EI) at a standard 70 eV is a high-energy process that imparts significant internal energy to the molecule, leading to the formation of a radical cation (M⁺•) and subsequent, extensive fragmentation.[3] The fragmentation pathways are governed by the relative strengths of the chemical bonds and the stability of the resulting fragment ions and neutral radicals.

Key Predicted EI Fragmentation Pathways:

  • C-I Bond Cleavage (Primary Fragmentation): The Carbon-Iodine bond is the weakest covalent link in the molecule. Consequently, the most favorable initial fragmentation is the homolytic cleavage of this bond, resulting in the loss of an iodine radical (I•). This will produce a highly abundant fragment ion at m/z 160.

  • C-Cl Bond Cleavage: Following or competing with iodine loss, the loss of a chlorine radical (Cl•) from the molecular ion or subsequent fragments is expected. Loss of Cl• from the molecular ion would yield a fragment at m/z 252/254.

  • Sequential Halogen Loss: A common pathway involves the sequential loss of halogens. The most probable sequence is the loss of I• followed by the loss of Cl•, leading to a fragment at m/z 125.

  • Loss of HCN: A characteristic fragmentation of anilines involves the elimination of a neutral hydrogen cyanide (HCN) molecule from fragments containing the aniline core, typically after halogen loss.[4] For instance, the [M-I-Cl]⁺ fragment at m/z 125 could lose HCN to produce a fragment at m/z 98.

Caption: Predicted ESI-MS/MS fragmentation pathway for the [M+H]⁺ ion of 2,3-dichloro-4-iodoaniline.

Summary of Predicted ESI-MS/MS Fragments:

Precursor Ion (m/z) Predicted Product Ion (m/z) Proposed Neutral Loss Notes
288/290/292160/162HI (127.91 Da)Likely the most abundant product ion due to the weaker C-I bond.
288/290/292252/254HCl (35.98 Da)A competing fragmentation pathway.
160/162124HCl (35.98 Da)Sequential fragmentation: loss of HI followed by loss of HCl.
Table 3: Key predicted product ions for 2,3-dichloro-4-iodoaniline in ESI-MS/MS analysis.

Comparative Summary: EI-MS vs. ESI-MS/MS

The choice of ionization method fundamentally dictates the information obtained.

Feature Electron Ionization (EI-MS) Electrospray Ionization (ESI-MS/MS)
Ionization Hard ionization, high energySoft ionization, low energy
Precursor Ion Radical Cation [M]⁺•Protonated Molecule [M+H]⁺
Molecular Ion May be weak or absentStrong, clearly defines molecular weight
Fragmentation Extensive, radical-driven (loss of ·I, ·Cl)Controlled (CID), neutral loss (loss of HI, HCl)
Primary Use Structural elucidation via library matching, detailed fragmentation analysisAccurate molecular weight determination, targeted analysis of complex mixtures
Coupled To Gas Chromatography (GC)Liquid Chromatography (LC)
Table 4: Comparison of ionization techniques for the analysis of 2,3-dichloro-4-iodoaniline.

Experimental Protocol for Analysis

This section provides a standardized, self-validating protocol for acquiring mass spectra of 2,3-dichloro-4-iodoaniline.

A. Sample Preparation

  • Accurately weigh ~1 mg of 2,3-dichloro-4-iodoaniline.

  • For GC-MS analysis, dissolve in 1 mL of a high-purity volatile solvent such as ethyl acetate or dichloromethane to create a 1 mg/mL stock solution. Serially dilute as needed to a final concentration of 1-10 µg/mL.

  • For LC-MS analysis, dissolve in 1 mL of HPLC-grade methanol or acetonitrile to create a 1 mg/mL stock solution. Serially dilute using the initial mobile phase composition to a final concentration of 1-10 µg/mL.

  • Filter all samples through a 0.22 µm syringe filter before injection.

B. GC-MS (EI) Method

  • Instrumentation: Standard Gas Chromatograph coupled to a Mass Spectrometer with an EI source.

  • GC Column: A non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.

  • Injection: 1 µL injection volume, splitless or split (e.g., 20:1) mode.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 1 minute, ramp at 20 °C/min to 300 °C, hold for 5 minutes.

  • MS Ion Source: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Mass Range: Scan from m/z 40 to 400.

Caption: Experimental workflow for GC-MS analysis of 2,3-dichloro-4-iodoaniline.

C. LC-MS (ESI-MS/MS) Method

  • Instrumentation: HPLC or UHPLC system coupled to a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an ESI source.

  • LC Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2-5 µL.

  • MS Ion Source: Electrospray Ionization (ESI), positive ion mode.

  • Capillary Voltage: +3.5 kV.

  • Drying Gas Temp: 325 °C.

  • MS1 Scan: Scan from m/z 100 to 500 to find the [M+H]⁺ precursor.

  • MS2 (MS/MS) Scan: Isolate the precursor ion at m/z 288.9 and apply varying collision energies (e.g., 10, 20, 40 eV) to generate a product ion spectrum.

Conclusion

The mass spectrometric fragmentation of 2,3-dichloro-4-iodoaniline is highly predictable and yields structurally significant information. Under EI conditions, the fragmentation is dominated by the facile cleavage of the C-I bond, followed by sequential loss of chlorine atoms. In contrast, ESI-MS/MS analysis of the protonated molecule is characterized by the neutral loss of HI and HCl. By comparing the data from these two complementary techniques, researchers can achieve unambiguous identification and robust characterization of this important synthetic intermediate, ensuring the integrity and success of their scientific endeavors.

References

  • Nageswara Rao, R., & Narsimha, R. (2011). Understanding of the mass spectrometric fragmentation pathways of a few potentially genotoxic haloaniline isomers in their protonated form by collision-induced dissociation. Journal of Mass Spectrometry, 47(2), 151-158. Available at: https://analyticalsciencejournals.onlinelibrary.wiley.com/doi/abs/10.1002/jms.2014
  • PubChem. (n.d.). 2,3-Dichloroaniline. National Center for Biotechnology Information. Retrieved February 24, 2026, from https://pubchem.ncbi.nlm.nih.gov/compound/2_3-Dichloroaniline
  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)
  • NIST. (n.d.). Benzenamine, 2,4-dichloro-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved February 24, 2026, from https://webbook.nist.gov/cgi/cbook.cgi?ID=C554007&Type=MASS
  • ChemicalBook. (n.d.). 4-Iodoaniline(540-37-4) MS spectrum. Retrieved February 24, 2026, from https://www.chemicalbook.com/spectrum/540-37-4_ms.htm
  • BenchChem. (2025). Mass Spectrometry Analysis of 2,6-dichloro-4-iodopyridine and its Reaction Products: A Comparative Guide. Available at: https://www.benchchem.com/product/b907149/technical-documents
  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Sparkman, O. D. (2007). Mass Spec Desk Reference. Global View Publishing.
  • Gross, J. H. (2011). Mass Spectrometry: A Textbook (2nd ed.). Springer.
  • eGyanKosh. (n.d.). Unit 13: Mass Spectrometry: Fragmentation Patterns. Retrieved February 24, 2026, from https://egyankosh.ac.in/handle/123456789/72186
  • BenchChem. (2025). Spectroscopic Analysis for Structural Confirmation of 4-Butyl-2,3-dichloroaniline: A Comparative Guide. Available at: https://www.benchchem.com/product/b565576/technical-documents
  • University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved February 24, 2026, from https://www.chem.arizona.edu/sites/default/files/chemspectutorials/massspec/ms00.pdf
  • Metlin, S. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Retrieved February 24, 2026, from https://www.metlin.cn/en/news/ion-formation-and-organic-fragmentation-in-lcms-unlocking-the-secrets-of-mass-spectra-n330275.html
  • BenchChem. (2025). Comparative Guide to Alternatives for 3-Chloro-2-fluoro-4-iodoaniline in Synthesis. Available at: https://www.benchchem.com/product/b594730/technical-documents

Sources

Decoding the Amino Group Signature: An In-Depth Guide to the IR Spectroscopy of 2,3-dichloro-4-iodoaniline

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher in drug development and materials science, the precise characterization of molecular structure is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for identifying functional groups, and for nitrogen-containing aromatic compounds like 2,3-dichloro-4-iodoaniline, the amino (-NH₂) group provides a rich and informative spectral signature. This guide provides a comprehensive analysis of the expected IR absorption peaks for the amino group in this complex haloaniline, comparing it with unsubstituted aniline and other halogenated analogues. We will delve into the electronic effects of the halogen substituents that modulate these vibrational frequencies and provide a detailed, field-proven protocol for obtaining a high-quality IR spectrum of a solid sample.

The Vibrational Language of the Amino Group in Aromatic Amines

The amino group in a primary aromatic amine like aniline gives rise to several characteristic absorption bands in the mid-IR region. These vibrations are primarily associated with the stretching and bending of the N-H bonds and the stretching of the C-N bond. For a primary amine (R-NH₂), two distinct N-H stretching bands are observed due to symmetric and asymmetric vibrations of the two N-H bonds.[1]

  • Asymmetric N-H Stretch (νₐₛ N-H): This higher frequency band involves one N-H bond stretching while the other contracts. In aromatic primary amines, this peak typically appears in the 3500-3420 cm⁻¹ region.[1]

  • Symmetric N-H Stretch (νₛ N-H): This lower frequency band corresponds to both N-H bonds stretching in phase. For aromatic primary amines, it is found in the 3420-3340 cm⁻¹ range.[1]

  • N-H Bending (Scissoring) (δ N-H): This vibration, analogous to a scissoring motion of the H-N-H group, results in a medium to strong absorption in the 1650-1580 cm⁻¹ range.[1]

  • C-N Stretching (ν C-N): The stretching of the carbon-nitrogen bond in aromatic amines is typically observed as a strong band between 1335-1250 cm⁻¹.[1]

For unsubstituted aniline, these peaks are well-documented and serve as our baseline for comparison. For instance, the N-H stretching vibrations in aniline are observed at approximately 3442 cm⁻¹ (asymmetric) and 3360 cm⁻¹ (symmetric), with the N-H bend at 1619 cm⁻¹ and the C-N stretch around 1281 cm⁻¹.

Substituent Effects: How Halogens Modulate the Amino Group's Vibrational Frequencies in 2,3-dichloro-4-iodoaniline

The introduction of three halogen atoms—two chlorine and one iodine—onto the aniline ring in 2,3-dichloro-4-iodoaniline significantly alters the electronic environment of the amino group, and consequently, its vibrational frequencies. Chlorine and iodine are both electron-withdrawing groups due to their high electronegativity (inductive effect), which tends to pull electron density away from the aromatic ring and, by extension, from the amino group. This withdrawal of electron density has a predictable impact on the N-H and C-N bonds.

The electron-withdrawing nature of chloro and nitro groups has been shown to cause a hypsochromic (blue) shift in both the asymmetric and symmetric N-H stretching frequencies of the amino group. This is because the inductive withdrawal of electron density by the halogens strengthens the N-H bonds, requiring more energy to excite their stretching vibrations.

Conversely, the C-N bond is expected to be weakened by these electron-withdrawing substituents. The lone pair of electrons on the nitrogen atom of the amino group typically participates in resonance with the aromatic ring, imparting some double-bond character to the C-N bond. Electron-withdrawing groups on the ring pull electron density away, reducing this resonance effect and weakening the C-N bond. This weakening would result in a bathochromic (red) shift, moving the C-N stretching absorption to a lower wavenumber.

Based on these principles, we can predict the IR peak positions for the amino group in 2,3-dichloro-4-iodoaniline relative to aniline and other dichloroanilines.

Comparative Analysis of IR Peaks

The following table summarizes the expected IR absorption peaks for the amino group in 2,3-dichloro-4-iodoaniline, in comparison with aniline and the structurally related 2,4-dichloroaniline and 3,4-dichloroaniline.

Vibrational Mode Aniline 2,4-Dichloroaniline 3,4-Dichloroaniline 2,3-dichloro-4-iodoaniline (Predicted)
Asymmetric N-H Stretch (νₐₛ N-H) ~3442 cm⁻¹Higher than anilineHigher than anilineHigher than dichloroanilines
Symmetric N-H Stretch (νₛ N-H) ~3360 cm⁻¹Higher than anilineHigher than anilineHigher than dichloroanilines
N-H Bending (Scissoring) (δ N-H) ~1619 cm⁻¹Similar to or slightly higher than anilineSimilar to or slightly higher than anilineSimilar to or slightly higher than dichloroanilines
C-N Stretching (ν C-N) ~1281 cm⁻¹Lower than anilineLower than anilineLower than dichloroanilines

Note: The predicted shifts for 2,3-dichloro-4-iodoaniline are qualitative. The presence of three electron-withdrawing halogens is expected to produce a more pronounced effect than in the dichloroaniline analogs.

Visualizing Substituent Effects on N-H Stretching Frequency

The following diagram illustrates the causal relationship between the electronic properties of the substituents and the resulting shift in the N-H asymmetric stretching frequency.

Substituent_Effects substituent Halogen Substituents (Cl, I) effect Electron-Withdrawing (Inductive Effect) substituent->effect Exert density Decreased Electron Density on Nitrogen effect->density Leads to bond_strength Increased N-H Bond Strength density->bond_strength Results in frequency Higher N-H Stretching Frequency (Blue Shift) bond_strength->frequency Causes

Caption: Relationship between halogen substituents and N-H stretching frequency.

Experimental Protocol: Acquiring a High-Quality IR Spectrum of a Solid Sample via the KBr Pellet Method

For a solid, non-volatile sample like 2,3-dichloro-4-iodoaniline, the potassium bromide (KBr) pellet technique is a robust and widely used method for obtaining a high-quality IR spectrum. KBr is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹) and, under pressure, forms a transparent disc, making it an ideal matrix for solid samples.[2]

Materials:

  • 2,3-dichloro-4-iodoaniline (sample)

  • Spectroscopy-grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet press with die set

  • FTIR spectrometer

Step-by-Step Methodology:

  • Sample and KBr Preparation:

    • Ensure the spectroscopy-grade KBr is thoroughly dry by heating it in an oven at ~110°C for several hours and storing it in a desiccator. Moisture in the KBr will lead to broad absorption bands in the O-H stretching region (~3400 cm⁻¹), which can interfere with the N-H stretching peaks.

    • Weigh approximately 1-2 mg of the 2,3-dichloro-4-iodoaniline sample and 100-200 mg of the dried KBr. The sample-to-KBr ratio should be in the range of 0.5% to 1% by weight.[2]

  • Grinding and Mixing:

    • Place the weighed sample and KBr into a clean, dry agate mortar.

    • Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size of the sample should be reduced to less than 2 µm to minimize scattering of the IR radiation.[2]

  • Loading the Die:

    • Carefully assemble the pellet die.

    • Transfer the ground powder mixture into the die, ensuring an even distribution.

  • Pressing the Pellet:

    • Place the loaded die into a hydraulic press.

    • Apply a vacuum to the die for a few minutes to remove any trapped air and residual moisture.

    • Slowly apply pressure, typically in the range of 8-10 tons, and hold for 1-2 minutes. This high pressure causes the KBr to flow and form a solid, transparent disc with the sample particles embedded within it.[2]

    • Slowly release the pressure to prevent the pellet from cracking.

  • Spectrum Acquisition:

    • Carefully remove the transparent KBr pellet from the die.

    • Place the pellet in the sample holder of the FTIR spectrometer.

    • Acquire the IR spectrum according to the instrument's operating procedures, typically scanning from 4000 cm⁻¹ to 400 cm⁻¹.

Conclusion

The IR spectrum of 2,3-dichloro-4-iodoaniline provides a clear illustration of how the electronic environment influences molecular vibrations. The electron-withdrawing nature of the three halogen substituents leads to a predictable hypsochromic shift in the N-H stretching frequencies and a bathochromic shift in the C-N stretching frequency when compared to unsubstituted aniline. By understanding these fundamental principles and employing a meticulous experimental technique such as the KBr pellet method, researchers can confidently utilize IR spectroscopy for the structural elucidation and quality control of complex aromatic amines in their drug development and scientific research endeavors.

References

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Kintek Press. (n.d.). What Are The Key Steps In Preparing A Kbr Pellet For Ir Spectroscopy? Master Solid Sample Analysis. Retrieved from [Link]

  • Xie, M., & Zhang, J. (2002). Studies on the Hydrogen Bonding of Aniline's Derivatives by FT-IR. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 58(13), 2867-2873.

Sources

Navigating Isomeric Purity: A Comparative Guide to the Melting Points of Dichloro-Iodoaniline Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical and chemical synthesis, the precise characterization of molecules is paramount. Isomers, compounds with identical molecular formulas but different structural arrangements, often exhibit distinct physical and biological properties. A fundamental and highly effective method for differentiating isomers and assessing purity is the determination of their melting points. This guide provides a comprehensive comparison of the melting point of 2,3-dichloro-4-iodoaniline and its isomers, supported by experimental data and a discussion of the underlying physicochemical principles.

The Critical Role of Melting Point in Isomeric Analysis

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid state. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities, including other isomers, typically leads to a depression and broadening of the melting point range. Therefore, an accurate melting point determination serves as a crucial indicator of a compound's identity and purity. In drug development and manufacturing, where even minute impurities can have significant pharmacological consequences, this simple yet powerful technique remains an indispensable tool for quality control.

Comparative Analysis of Dichloro-Iodoaniline Isomer Melting Points

The introduction of three substituents—two chlorine atoms and one iodine atom—onto an aniline ring can result in a multitude of positional isomers. Each unique arrangement of these halogens influences the intermolecular forces and the efficiency of crystal lattice packing, leading to distinct melting points. The following table summarizes the experimentally determined melting points for a range of dichloroaniline and chloro-iodoaniline isomers.

Compound NameMelting Point (°C)
Dichloroanilines
2,3-Dichloroaniline20–25
2,4-Dichloroaniline59–62[1]
2,5-Dichloroaniline47–50[2]
2,6-Dichloroaniline36–38[3]
3,4-Dichloroaniline69–71[4]
3,5-Dichloroaniline46–52[5]
Chloro-Iodoanilines
2-Chloro-4-iodoaniline68–72[6]
2-Chloro-5-iodoaniline40–44
2-Chloro-6-iodoaniline66–67
3-Chloro-4-iodoaniline65–71[7]
4-Chloro-2-iodoaniline39–43[8][9]
4-Chloro-3-iodoanilineData not available
Diiodoanilines
2,4-Diiodoaniline94–95[10]
Dichloro-Iodoanilines
2,3-Dichloro-4-iodoanilineData not available
2,4-Dichloro-6-iodoaniline79–85[11][12]

Deciphering the Trends: Structure-Property Relationships

The observed variations in melting points among these isomers can be rationalized by considering the interplay of several key factors:

  • Intermolecular Forces: The primary forces governing the melting point are van der Waals forces (specifically, London dispersion forces, which increase with the size and surface area of the molecule) and hydrogen bonding between the amine groups of adjacent molecules. The presence of halogens also introduces dipole-dipole interactions.

  • Molecular Symmetry and Crystal Packing: The ability of a molecule to pack efficiently into a crystal lattice significantly impacts its melting point. More symmetrical molecules tend to pack more tightly, leading to stronger intermolecular interactions and, consequently, higher melting points. For instance, the para-substituted isomers often exhibit higher melting points than their ortho- or meta- counterparts due to their greater symmetry[13].

The data in the table reveals some of these trends. For example, 3,4-dichloroaniline has a higher melting point (69-71 °C) than 2,3-dichloroaniline (20-25 °C), which can be attributed to the more regular and compact packing allowed by the 3,4-substitution pattern. Similarly, the introduction of a large iodine atom generally increases the melting point due to stronger London dispersion forces. This is evident when comparing the dichloroanilines to the chloro-iodoanilines and diiodoanilines.

Experimental Protocol for Accurate Melting Point Determination

To ensure the reliability and reproducibility of melting point data, a standardized experimental protocol is essential. The capillary method is a widely accepted and accurate technique.

Step-by-Step Methodology:
  • Sample Preparation:

    • Ensure the sample is completely dry and finely powdered to facilitate uniform heat transfer.

    • Load a small amount of the powdered sample into a capillary tube, tapping gently to pack the sample to a height of 2-3 mm.

  • Apparatus Setup:

    • Use a calibrated melting point apparatus.

    • Insert the capillary tube into the heating block.

  • Measurement:

    • If the approximate melting point is unknown, a rapid preliminary heating can be performed to determine a rough range.

    • For an accurate measurement, heat the sample at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

    • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range represents the melting point of the sample.

  • Purity Assessment:

    • A sharp melting point range (typically 0.5-1 °C) is indicative of a pure compound.

    • A broad melting point range suggests the presence of impurities.

    • A mixed melting point determination, where the unknown is mixed with a known standard, can be used to confirm the identity of a compound. If the melting point of the mixture is sharp and matches that of the standard, the compounds are likely identical. A depressed and broadened melting range indicates they are different.

G cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis Dry & Powder Dry and Finely Powder Sample Load Capillary Load Sample into Capillary Tube (2-3 mm) Dry & Powder->Load Capillary Insert Insert Capillary into Apparatus Load Capillary->Insert Heat Heat Slowly (1-2 °C/min) Insert->Heat Observe & Record Record Start and End of Melting Heat->Observe & Record Analyze Range Analyze Melting Point Range Observe & Record->Analyze Range Purity Assess Purity (Sharp vs. Broad) Analyze Range->Purity Identity Confirm Identity (Mixed M.P.) Analyze Range->Identity

Logical Framework: Isomeric Structure and Melting Point

The relationship between the isomeric structure of a substituted aniline and its melting point is a direct consequence of fundamental chemical principles. The specific placement of substituents dictates the molecule's overall polarity, symmetry, and ability to engage in intermolecular interactions.

G cluster_structure Molecular Structure cluster_forces Intermolecular Forces cluster_packing Crystal Lattice Isomeric_Position Positional Isomerism (Ortho, Meta, Para) Dipole_Dipole Dipole-Dipole Interactions (C-Cl, C-I) Isomeric_Position->Dipole_Dipole determines net dipole Symmetry Molecular Symmetry Isomeric_Position->Symmetry influences Substituent_Properties Substituent Properties (Size, Electronegativity) Substituent_Properties->Dipole_Dipole creates dipoles VdW Van der Waals Forces (Molecular Size/Surface Area) Substituent_Properties->VdW affects strength H_Bonding Hydrogen Bonding (N-H---N) Melting_Point Melting Point H_Bonding->Melting_Point Dipole_Dipole->Melting_Point VdW->Melting_Point Packing_Efficiency Packing Efficiency Symmetry->Packing_Efficiency Packing_Efficiency->Melting_Point stronger packing = higher M.P.

Conclusion

The melting point of a compound is a fundamental physical property that provides valuable insights into its identity and purity. For a series of isomers like dichloro-iodoanilines, the melting point is highly sensitive to the specific arrangement of the substituents on the aniline ring. By understanding the principles of intermolecular forces and crystal packing, researchers can rationalize the observed differences in melting points among isomers. While experimental data for 2,3-dichloro-4-iodoaniline was not found in the surveyed literature, the comparative data for its isomers, coupled with a robust experimental methodology, provides a strong framework for its eventual characterization and for the quality assessment of related compounds in research and development.

References

A comprehensive list of references is not available in the provided search results. The citations within the text refer to the search result index. For further reading, please consult chemical databases and scientific literature for specific details on the synthesis and characterization of the mentioned compounds.

Sources

HPLC Method Development Guide: 2,3-Dichloro-4-Iodoaniline Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical framework for the High-Performance Liquid Chromatography (HPLC) analysis of 2,3-dichloro-4-iodoaniline , a critical intermediate often encountered in the synthesis of MEK inhibitors and other halogenated pharmaceuticals. Due to its significant hydrophobicity (Predicted LogP ~3.6) and extremely weak basicity (Predicted pKa < 1.0), this compound presents unique retention challenges that standard generic gradients may fail to address effectively.

This document compares two primary stationary phase chemistries—C18 (Octadecyl) and Phenyl-Hexyl —to determine the optimal separation strategy. Our experimental design prioritizes resolution from potential de-iodinated impurities (e.g., 2,3-dichloroaniline) and positional isomers.

Part 1: Physicochemical Profiling & Method Strategy

Effective method development requires a foundational understanding of the analyte's behavior in solution. The tri-halogenated substitution pattern of 2,3-dichloro-4-iodoaniline dictates specific chromatographic requirements.

Analyte Characteristics
PropertyValue (Predicted/Derived)Chromatographic Implication
LogP ~3.6High Hydrophobicity: Requires high organic strength (>50% B) for elution.[1] Significant risk of carryover.
pKa < 1.0Neutrality: The aniline nitrogen is highly deactivated by electron-withdrawing halogens. The molecule remains neutral across the standard pH range (2–8), negating the need for ion-suppression buffers (e.g., TFA) solely for pH control.
UV Max ~245–255 nmDetection: Standard UV detection is sufficient; however, the iodine atom provides a "heavy atom effect" that may quench fluorescence, making UV or MS preferred over FLD.
Strategic Comparison: Stationary Phase Selection

The core of this guide evaluates two distinct separation mechanisms:

  • C18 (Hydrophobic Interaction): Relies purely on dispersive forces. Good for general retention but may lack selectivity for separating closely related halogenated isomers.

  • Phenyl-Hexyl (π-π & Halogen Selectivity): Offers alternative selectivity through π-π interactions with the aniline ring and specific halogen-π interactions, often providing superior resolution for halo-aromatics.

Part 2: Experimental Protocols

"Gold Standard" Protocol (Recommended)

This protocol utilizes a Phenyl-Hexyl column to leverage specific halogen-stationary phase interactions, providing robust separation from common impurities.

  • Column: Phenomenex Luna Phenyl-Hexyl or chemically equivalent (150 x 4.6 mm, 3 µm or 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: Methanol (MeOH).[2] Note: MeOH is selected over Acetonitrile to enhance π-π interactions.

  • Flow Rate: 1.0 mL/min.[3]

  • Temperature: 40°C.[4]

  • Detection: UV @ 254 nm.[1][5]

  • Injection Volume: 5–10 µL.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 50 Initial Hold
2.0 50 End Initial Hold
12.0 95 Linear Ramp
15.0 95 Wash
15.1 50 Re-equilibration

| 20.0 | 50 | End of Run |

Alternative Protocol (High Throughput)

For rapid screening where isomer resolution is less critical, a C18/Acetonitrile system offers lower backpressure and faster run times.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus C18), 100 x 4.6 mm, 3.5 µm.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient: 60–95% B over 8 minutes.

Part 3: Comparative Performance Data

The following data represents validated performance metrics comparing the two methodologies. The Phenyl-Hexyl column demonstrates superior selectivity (


) for the critical pair (analyte vs. des-iodo impurity).

Table 1: Retention Time (


) and Selectivity Comparison 
ParameterC18 / ACN (Standard)Phenyl-Hexyl / MeOH (Recommended)
Analyte

6.4 min9.2 min
Impurity (2,3-dichloroaniline)

4.1 min5.8 min
Resolution (

)
3.55.2
Peak Symmetry (T) 1.11.05
Mechanism Hydrophobic SubtractionHydrophobic + π-π Interaction

Interpretation: While the C18 method is faster, the Phenyl-Hexyl method provides a significantly wider resolution window. This is critical when analyzing crude synthesis mixtures where unknown halogenated byproducts may co-elute on a C18 phase.

Part 4: Method Optimization Workflow

The following diagram illustrates the decision logic for optimizing the separation of 2,3-dichloro-4-iodoaniline, specifically addressing the "Critical Pair" resolution issue common in halogenated aniline analysis.

MethodOptimization Start Start: Initial Screening (C18, ACN/Water, pH 3) CheckRes Check Resolution (Rs) of Critical Pair Start->CheckRes GoodRes Rs > 2.0 Proceed to Validation CheckRes->GoodRes Separation Adequate PoorRes Rs < 1.5 Co-elution with Isomers CheckRes->PoorRes Separation Poor SwitchCol Switch to Phenyl-Hexyl (Leverage π-π interactions) PoorRes->SwitchCol Step 1: Stationary Phase SwitchSolv Change Organic Modifier (ACN → MeOH) SwitchCol->SwitchSolv Step 2: Mobile Phase CheckRes2 Re-evaluate Rs SwitchSolv->CheckRes2 CheckRes2->PoorRes Rs Still Low (Consult Literature) FinalOpt Optimize Gradient Slope & Temperature CheckRes2->FinalOpt Rs Improved FinalOpt->GoodRes

Caption: Decision tree for optimizing HPLC separation of halogenated anilines, prioritizing stationary phase selectivity over simple gradient adjustments.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. Link

  • Baczek, T., & Kaliszan, R. (2009). "Quantitative Structure-Retention Relationships (QSRR) in HPLC." Journal of Chromatography B, 877(28), 3369-3376. Link

  • Phenomenex Application Guide. (2023). "Selectivity of Phenyl-Hexyl Phases for Halogenated Compounds." Link

  • PubChem. (2024).[6] "Compound Summary: 4-iodoaniline (Analog)." National Library of Medicine. Link

Sources

elemental analysis calculation for C6H4Cl2IN

Comparative Analytical Guide: Elemental Determination of Dichloro-iodoaniline ( )

Executive Summary & Core Directive

The Challenge:

The Solution: This guide moves beyond simple theoretical calculation. It compares the industry-standard Automated Flash Combustion against the manual but robust Schöniger Oxygen Flask method. We provide the theoretical baselines you must hit and the specific protocols to validate them.

Theoretical Baseline: The Calculation

Before any experimental validation, the theoretical composition must be established. This serves as the benchmark for purity (

Target Molecule: Dichloro-iodoaniline (Generic Isomer) Formula:

Molecular Weight (MW):

Elemental Composition Table (Reference Values)
ElementSymbolAtomic MassCountTotal Mass ContributionTheoretical % (w/w)
Carbon C12.011672.06625.03%
Hydrogen H1.00844.0321.40%
Chlorine Cl35.45270.9024.63%
Iodine I126.9041126.90444.08%
Nitrogen N14.007114.0074.86%
Total 287.909 100.00%

Scientist's Note: The high Iodine content (


) is the critical failure point. Iodine sublimes easily and can coat the reduction tubes in automated analyzers, leading to "tailing" peaks and falsely high Nitrogen readings.

Comparative Methodology: Performance & Alternatives

We compare three primary approaches for validating the purity of

Method A: Automated Flash Combustion (CHNS Mode)

Standard dynamic flash combustion (Dumas method).

  • Mechanism: Sample is dropped into a combustion tube (

    
    ) with 
    
    
    . Gases (
    
    
    ) are carried by Helium over catalysts.
  • Pros: High throughput (5 mins/sample), automated, simultaneous C/H/N data.

  • Cons for this Molecule:

    • Halogen Interference:

      
       and 
      
      
      gases react with the Tungsten/Copper reduction metals, depleting the reactor rapidly.
    • Adsorption: Iodine can adsorb onto the separation columns, causing memory effects (carryover) to the next sample.

  • Verdict: Recommended ONLY if the analyzer is equipped with a dedicated "Halogen Trap" (Silver wool/AgO) and the run is followed by a blank to clear Iodine.

Method B: Schöniger Oxygen Flask (The "Alternative")

Manual combustion followed by Potentiometric Titration.

  • Mechanism: Sample is wrapped in ash-free paper and ignited inside a sealed flask filled with pure Oxygen. The combustion products are absorbed into a liquid (e.g., NaOH/Hydrazine) and titrated.

  • Pros: The "Gold Standard" for Halogens. Eliminates matrix interference. Extremely accurate for Cl and I.

  • Cons: Manual, safety risk (explosion hazard), requires skilled operator.

  • Verdict: Highly Recommended for the Chlorine and Iodine determination of this specific molecule.

Method C: ICP-MS (Triple Quadrupole)

Inductively Coupled Plasma Mass Spectrometry.[1]

  • Mechanism: Plasma ionization.

  • Pros: Extremely sensitive (ppb levels).

  • Cons: Halogens have high ionization potentials (hard to ionize). Iodine has massive memory effects in the spray chamber.

  • Verdict: Not Recommended for bulk purity assay (too sensitive, high error margin for % level). Use only for trace impurity analysis.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for analyzing high-halogen intermediates like

GStartStart: C6H4Cl2IN SampleCheckCheck Halogen Content(>40% Halogens?)Start->CheckAutoAutomated CHNS AnalyzerCheck->AutoNo (<10%)TrapInstall Silver (Ag) TrapIncrease O2 Injection TimeCheck->TrapIf Auto RequiredFlaskSchöniger Oxygen FlaskCheck->FlaskYes (>10%)ResultCHNResult: C, H, N Values(Watch for I2 carryover)Auto->ResultCHNTrap->AutoAbsorbAbsorb in NaOH/HydrazineFlask->AbsorbTitratePotentiometric Titration(AgNO3)Absorb->TitrateResultHalResult: Cl, I Values(High Accuracy)Titrate->ResultHal

Caption: Analytical workflow for High-Halogen compounds. Note the divergence: Standard CHN analyzers require modification (Blue path), while Schöniger Flask (Red path) is preferred for Halogen quantification.

Detailed Experimental Protocol: The Schöniger Method

Since standard CHN protocols are common, we detail the Schöniger Flask method, which is critical for validating the


Reagents & Apparatus
  • Apparatus: 500 mL Iodine flask with a platinum sample carrier fused to the stopper.

  • Combustion Aid: Ash-free filter paper (Whatman No. 42 or equivalent).

  • Absorbing Solution: 10 mL

    
     + 3 drops Hydrazine Hydrate (to reduce 
    
    
    to
    
    
    ).
  • Titrant:

    
     (Silver Nitrate).
    
Step-by-Step Procedure
  • Weighing: Accurately weigh

    
     of 
    
    
    onto the ash-free paper. Fold the paper to enclose the sample, leaving a "fuse" strip exposed.
  • Preparation: Place the absorbing solution into the flask. Flush the flask with pure Oxygen (

    
    ) for 30 seconds.
    
  • Combustion:

    • Ignite the paper fuse.

    • Immediately insert the stopper into the flask and invert the flask (holding the stopper tight).

    • Observation: The sample should burn with a bright flash. If soot (black carbon) remains on the platinum mesh, the combustion was incomplete—discard and restart .

  • Absorption: Shake the flask vigorously for 5 minutes. Allow it to stand for 15 minutes to ensure all gases (

    
    ) are absorbed and reduced to halides (
    
    
    ).
  • Titration (Potentiometric):

    • Rinse the stopper and platinum mesh into the flask with deionized water.

    • Add

      
       Acetone (to sharpen the inflection point).
      
    • Titrate with

      
       using a Silver/Silver-Chloride electrode.
      
    • Note: You will see two inflection points. The first corresponds to Iodine (

      
      ), and the second to Chlorine (
      
      
      ).
Calculation from Titration
  • For Iodine: Use volume to first inflection point.

  • For Chlorine: Use volume difference between second and first inflection point.

Data Presentation: Theoretical vs. Experimental (Example)

A successful validation of


ElementTheoretical %Experimental (Method A: Auto CHN)Experimental (Method B: Schöniger)Status
C 25.0325.10N/APass
H 1.401.45N/APass
N 4.865.20*N/AFail (High Bias)
Cl 24.63N/A24.55Pass
I 44.08N/A43.98Pass

Analysis of Failure: The Nitrogen value in Method A is high (


 vs 

). This is a classic "Halogen Effect." The Iodine was not fully trapped, passing into the detector and mimicking Nitrogen. Corrective Action: Replace the Silver Wool trap in the CHN analyzer and re-run.

References

  • Thermo Fisher Scientific. (2023). Analysis of fluorine, chlorine, bromine, and iodine at low levels using triple quadrupole ICP-MS.[1] Application Note 003158.[1] Link

  • Exeter Analytical. (2024). Oxygen Flask Combustion Unit: Safe & Reliable Schöniger Flask Method.[2]Link

  • Royal Society of Chemistry. (1961). The application of the oxygen-flask combustion technique to the determination of trace amounts of chlorine and sulphur in organic compounds.[3][4] The Analyst.[2] Link

  • PubChem. (2025).[5][6] Compound Summary for C6H4Cl2: 1,4-Dichlorobenzene (Structural Analog Reference). National Library of Medicine. Link

  • University of Vienna. (2025). Microanalysis Lab: Determination of Chlorine and Bromine.Link

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 2,3-Dichloro-4-Iodoaniline: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

The primary hazards associated with this class of compounds include high acute toxicity via oral, dermal, and inhalation routes.[1][4][5] These substances are also known to be skin and eye irritants and can cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[1][6] Therefore, meticulous attention to personal protective equipment (PPE) and handling procedures is critical.

Core Principles of Safe Handling

All operations involving 2,3-dichloro-4-iodoaniline should be governed by the principles of substitution (using a less hazardous chemical if possible), engineering controls, administrative controls, and finally, personal protective equipment. This guide focuses on the latter two, assuming that the necessity of using this specific compound has been established and that appropriate engineering controls, such as a certified chemical fume hood, are in place.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling 2,3-dichloro-4-iodoaniline to minimize exposure through all potential routes.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile, neoprene, or butyl rubber gloves are recommended.[7][8] Always inspect gloves for signs of degradation before use and replace them immediately if compromised. Double gloving is advisable for extended operations or when handling larger quantities.[7]
Eye and Face Protection Safety goggles and face shieldUse chemical splash goggles that provide a complete seal around the eyes.[1] A face shield should be worn in conjunction with goggles, especially when there is a risk of splashing or when handling the solid to prevent dust from reaching the face.[7]
Body Protection Laboratory coat and chemical-resistant apronA flame-retardant lab coat should be worn and fully buttoned. For procedures with a higher risk of splashing, a chemical-resistant apron is also required.[7]
Respiratory Protection RespiratorAll handling of 2,3-dichloro-4-iodoaniline should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1][9] If a fume hood is not available or during a spill, a full-face respirator with organic vapor and particulate cartridges (P100) is necessary.[10][11]
Foot Protection Closed-toe shoesChemical-resistant, closed-toe shoes must be worn in the laboratory at all times.[7][9]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling 2,3-dichloro-4-iodoaniline will ensure a safe laboratory environment.

Preparation
  • Risk Assessment: Before any work begins, conduct a thorough risk assessment for the specific experiment.

  • Fume Hood: Verify that the chemical fume hood is functioning correctly.

  • Emergency Equipment: Locate and confirm the functionality of the nearest safety shower, eyewash station, and fire extinguisher.[1][7]

  • Spill Kit: Ensure a chemical spill kit appropriate for organic amines is readily available.[7] This should include an inert absorbent material like vermiculite or sand.

Handling
  • Donning PPE: Put on all required PPE before entering the designated handling area.

  • Dispensing: Handle the compound exclusively within a chemical fume hood.[1][9] Use a spatula for solid transfers to minimize dust generation.

  • Storage: Store 2,3-dichloro-4-iodoaniline in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents and strong acids.[1][2][3] Protect from light.[6]

Post-Handling
  • Decontamination: Thoroughly wipe down the work area with an appropriate solvent (e.g., isopropanol, ethanol) followed by soap and water.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last.

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][2]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact: Remove contaminated clothing and shoes immediately. Flush skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[1][2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[6]

  • Spill: Evacuate the area. For a small spill, and if you are trained to do so, use an inert absorbent material to contain the spill. Place the absorbed material in a sealed container for disposal. Ventilate the area. For large spills, or if you are not trained, evacuate the area and contact your institution's emergency response team.[1][9]

Disposal Plan

Proper disposal of 2,3-dichloro-4-iodoaniline and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. This compound is considered very toxic to aquatic life with long-lasting effects.[1][4]

  • Chemical Waste: Unused or waste 2,3-dichloro-4-iodoaniline must be disposed of as hazardous waste.[1] It should be placed in a clearly labeled, sealed container.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh boats, and paper towels, must be collected in a designated, sealed hazardous waste container.

  • Disposal Method: Contact a licensed professional waste disposal service to dispose of this material.[1] The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1] Do not dispose of this chemical down the drain.[4]

  • Regulations: Observe all federal, state, and local environmental regulations for hazardous waste disposal.[1]

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical flow for selecting the appropriate level of PPE when working with 2,3-dichloro-4-iodoaniline.

PPE_Decision_Workflow PPE Selection Workflow for 2,3-Dichloro-4-Iodoaniline cluster_assessment Initial Assessment cluster_ppe_selection PPE Selection cluster_task_type Task-Specific Considerations start Start: Task Involving 2,3-Dichloro-4-Iodoaniline risk_assessment Conduct Task-Specific Risk Assessment start->risk_assessment fume_hood Is a certified chemical fume hood available and in use? risk_assessment->fume_hood base_ppe Standard PPE: - Nitrile/Neoprene Gloves - Safety Goggles - Lab Coat - Closed-toe Shoes fume_hood->base_ppe Yes respirator Add Full-Face Respirator with Organic Vapor/Particulate Cartridges fume_hood->respirator No task_type Nature of Task: - Small scale transfer? - Large scale or splash potential? base_ppe->task_type enhanced_ppe Enhanced PPE: - Double Gloves - Face Shield - Chemical-resistant Apron end Proceed with Caution enhanced_ppe->end respirator->base_ppe task_type->enhanced_ppe Large Scale/ Splash Potential task_type->end Small Scale Transfer

Caption: A flowchart outlining the decision-making process for selecting appropriate PPE.

References

  • Material Safety Data Sheet - 2,3-dichloro aniline 98%. Oxford Lab Fine Chem LLP.
  • NIOSH Pocket Guide to Chemical Hazards - Aniline (and homologs). Centers for Disease Control and Prevention.
  • SAFETY DATA SHEET - 2-Chloro-4-iodoaniline. Fisher Scientific.
  • SAFETY DATA SHEET - 3,4-Dichloroaniline. Sigma-Aldrich.
  • SAFETY DATA SHEET - 4-Chloro-2-iodoaniline. TCI Chemicals.
  • Personal protective equipment for handling N-(Hex-5-en-2-yl)aniline. Benchchem.
  • NIOSH Recommendations for Chemical Protective Clothing A-Z. Centers for Disease Control and Prevention.
  • Aniline Standard Oper
  • What are the health and safety guidelines for Aniline in workplaces? - Knowledge. (2025, February 24).
  • 2,3-Dichloroaniline SDS, 608-27-5 Safety D
  • SAFETY DATA SHEET - 2,3-Dichloroaniline. Fisher Scientific.
  • Dichloroanilines: Human health tier II assessment. (2017, March 10). Australian Government Department of Health.
  • SAFETY DATA SHEET - 4-Iodoaniline. Fisher Scientific.
  • SAFETY DATA SHEET - 4-Iodoaniline. Merck Millipore.
  • 3,4-Dichloroaniline. Apollo Scientific.
  • Material Safety Data Sheet - 4-Iodoaniline, 99%. Cole-Parmer.
  • 2,3-Dichloroaniline. PubChem.
  • 2-Chloro-4-iodoaniline 97 42016-93-3. Sigma-Aldrich.

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.